1-Methoxy-2-(2-nitrovinyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKSRNVYJXQCLK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3316-24-3 | |
| Record name | Benzene, 1-methoxy-2-(2-nitroethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3316-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3316-24-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-2-(2-nitroethenyl)-benzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Methoxy-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-methoxy-2-(2-nitrovinyl)benzene, a valuable building block in organic synthesis. The document details the core reaction mechanism, presents a comparative summary of various synthetic protocols, and offers a detailed experimental procedure.
Introduction
This compound, also known as 2-methoxy-β-nitrostyrene, is a versatile organic intermediate. Its structure, featuring an electron-deficient nitroalkene moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The primary route to this compound is the Henry reaction, or nitroaldol reaction, a classic carbon-carbon bond-forming reaction. This guide will focus on the prevalent methods for its synthesis, primarily the condensation of 2-methoxybenzaldehyde (o-anisaldehyde) with nitromethane.
Synthesis Mechanism: The Henry-Knoevenagel Condensation
The synthesis of this compound from 2-methoxybenzaldehyde and nitromethane is a two-step process: a base-catalyzed Henry nitroaldol reaction followed by dehydration. Ammonium acetate is a commonly employed catalyst that facilitates both steps in a one-pot procedure.
The mechanism proceeds as follows:
-
Deprotonation: The acetate ion, from the dissociation of ammonium acetate, acts as a base and deprotonates the α-carbon of nitromethane. This step is favored due to the acidity of the protons on the carbon adjacent to the electron-withdrawing nitro group, forming a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (acetic acid) to form a β-nitro alcohol intermediate (nitroaldol).
-
Dehydration: Under the reaction conditions, typically with heating, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to yield the final product, this compound. This elimination is often acid-catalyzed and driven by the formation of a stable conjugated system.
Quantitative Data Comparison
The synthesis of this compound and related β-nitrostyrenes has been accomplished under various conditions. The choice of catalyst, solvent, and reaction method (conventional heating vs. microwave irradiation) significantly impacts reaction time and yield. Below is a summary of different reported methods.
| Starting Aldehyde | Catalyst | Solvent | Method | Temp. (°C) | Time | Yield (%) | Reference |
| Substituted Aldehydes | Ammonium Acetate | Acetic Acid | Reflux | 100 | 6 h | 51-82 | [1] |
| 2,5-Dimethoxybenzaldehyde | Ammonium Acetate | Organic Solvent | Heating | 70-80 | 4-10 h | - | |
| Substituted Aldehydes | Ammonium Acetate | Methanol | Microwave | 90 | 45 min | ~71 | |
| 4-Hydroxy-3-methoxybenzaldehyde | Ammonium Acetate | Nitromethane | Reflux | - | 7-36 h | - | [2] |
| 4-Hydroxy-3-methoxybenzaldehyde | Ammonium Acetate | Nitromethane | Microwave | 150 | 5 min | - | [2] |
| 2-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O (20 mol%) | Ethanol | Stirring | 25 | 24 h | >99 | [3] |
Note: Yields are highly dependent on the specific substrate and precise reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via a conventional heating method using ammonium acetate as a catalyst.
Materials and Equipment
-
Reactants: 2-methoxybenzaldehyde, Nitromethane
-
Catalyst: Ammonium acetate
-
Solvent: Glacial acetic acid
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, standard laboratory glassware, rotary evaporator, recrystallization apparatus.
Experimental Workflow Diagram
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (e.g., 2.4 equivalents) to glacial acetic acid (e.g., 20 mL per 1 equivalent of aldehyde).[1]
-
Addition of Reactants: To the stirred solution, add nitromethane (e.g., 6.9 equivalents) followed by 2-methoxybenzaldehyde (1.0 equivalent).[1]
-
Reflux: Attach a reflux condenser and heat the mixture to 100°C. Maintain the reflux for approximately 6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and let it stir overnight. Pour the resulting solution into ice water.
-
Extraction: If a precipitate forms, it can be collected by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel. Adjust the pH to 7 with a suitable base (e.g., 2M NaOH (aq)). Extract the product with ethyl acetate (e.g., 3 x 50 mL).[1]
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a yellow solid.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure this compound as yellow crystals.[2]
Conclusion
The synthesis of this compound is reliably achieved through the Henry-Knoevenagel condensation of 2-methoxybenzaldehyde and nitromethane. The use of ammonium acetate in acetic acid under reflux provides a straightforward and effective method. For process optimization, microwave-assisted synthesis offers a significant reduction in reaction time.[2] The choice of methodology will depend on the desired scale, available equipment, and time constraints. The resulting β-nitrostyrene is a valuable intermediate for further synthetic transformations in drug discovery and materials science.
References
An In-depth Technical Guide to the Spectroscopic Data of o-Methoxy-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of o-methoxy-β-nitrostyrene (also known as 2-methoxy-β-nitrostyrene), a versatile synthetic intermediate. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and a reliable experimental protocol for its synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for o-methoxy-β-nitrostyrene, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is estimated based on analogous compounds.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.39 | d | ~13.7 | H-β |
| ~7.60 | d | ~13.7 | H-α |
| ~7.59 | m | - | Ar-H |
| ~7.45 | m | - | Ar-H |
| ~7.00 | m | - | Ar-H |
| ~6.95 | m | - | Ar-H |
| 3.92 | s | - | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃. Data is estimated based on the analysis of β-nitrostyrene and 2-methoxystyrene.
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C-O |
| ~138.0 | C-β |
| ~136.0 | C-α |
| ~132.0 | Ar-CH |
| ~129.0 | Ar-CH |
| ~121.0 | Ar-CH |
| ~120.0 | Ar-C (ipso) |
| ~111.0 | Ar-CH |
| 55.6 | -OCH₃ |
Note on ¹³C NMR Data: The provided ¹³C NMR data is an estimation derived from the known spectra of β-nitrostyrene and 2-methoxystyrene. Experimental verification is recommended.
Table 3: Infrared (IR) Spectroscopic Data
Source: NIST/EPA Gas-Phase Infrared Database
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1625 | Strong | C=C Stretch (alkene) |
| 1515 | Strong | N-O Asymmetric Stretch (nitro) |
| 1340 | Strong | N-O Symmetric Stretch (nitro) |
| 1250 | Strong | C-O-C Asymmetric Stretch (aryl ether) |
| 1020 | Medium | C-O-C Symmetric Stretch (aryl ether) |
| 965 | Strong | =C-H Bend (trans-alkene) |
| 750 | Strong | C-H Bend (ortho-disubstituted aromatic) |
Table 4: Mass Spectrometry Data
Source: NIST Mass Spectrometry Data Center (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 179 | 100 | [M]⁺ (Molecular Ion) |
| 133 | 85 | [M - NO₂]⁺ |
| 105 | 60 | [M - NO₂ - CO]⁺ |
| 77 | 45 | [C₆H₅]⁺ |
Experimental Protocol: Synthesis of o-Methoxy-β-nitrostyrene
This protocol details the synthesis of o-methoxy-β-nitrostyrene via the Henry-Knoevenagel condensation of 2-methoxybenzaldehyde with nitromethane, using ammonium acetate as a catalyst in glacial acetic acid.
Materials:
-
2-Methoxybenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.5 eq) in glacial acetic acid (5 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water. A yellow precipitate of crude o-methoxy-β-nitrostyrene should form.
-
Extraction: If an oil forms instead of a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes to afford pure o-methoxy-β-nitrostyrene as a yellow solid.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of o-methoxy-β-nitrostyrene.
Caption: Workflow for the synthesis and purification of o-methoxy-β-nitrostyrene.
An In-Depth Technical Guide to the Physical Properties of 1-Methoxy-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2-(2-nitrovinyl)benzene, also known as trans-2-methoxy-β-nitrostyrene, is a synthetic organic compound belonging to the class of β-nitrostyrenes. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. β-Nitrostyrene derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Their mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to interact with biological nucleophiles. This technical guide provides a comprehensive overview of the physical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of the broader β-nitrostyrene class.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 46-50 °C | [2] |
| Boiling Point (Predicted) | 308.0 ± 27.0 °C | [3] |
| Density (Predicted) | 1.157 ± 0.06 g/cm³ (at 20°C) | [3] |
| Flash Point | > 110 °C | [2] |
| Solubility | Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disulfide. | [2] |
| CAS Number | 3316-24-3 | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved through a Henry condensation reaction (also known as a nitroaldol reaction) between 2-methoxybenzaldehyde and nitromethane. This reaction is a classic carbon-carbon bond-forming reaction in organic chemistry.[4]
Synthesis of this compound via Henry Condensation
This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[5][6]
Materials and Equipment:
-
2-methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate (catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybenzaldehyde in a minimal amount of nitromethane.
-
Addition of Catalyst: To this solution, add a catalytic amount of ammonium acetate.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the excess nitromethane using a rotary evaporator.
-
Purification by Recrystallization: The crude product is then purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the yellow crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the carbon-carbon double bond (around 1640 cm⁻¹), and the aromatic ring.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Biological Context and Potential Applications
While specific signaling pathways for this compound have not been extensively elucidated in the public domain, the broader class of β-nitrostyrene derivatives has been the subject of numerous pharmacological studies. These compounds are known to exhibit a variety of biological activities, making them attractive candidates for further investigation in drug discovery.
General Biological Activities of β-Nitrostyrene Derivatives:
-
Anticancer Activity: Many β-nitrostyrene derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
-
Antimicrobial Activity: Several β-nitrostyrene compounds have shown efficacy against a range of bacteria and fungi.
-
Anti-inflammatory Activity: Some derivatives have been found to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.
The biological activity of these compounds is closely linked to the electrophilic nature of the nitrovinyl group, which can react with nucleophilic residues, such as cysteine, in proteins. This can lead to the inhibition of enzyme activity and the disruption of cellular processes. The substituents on the benzene ring play a crucial role in modulating the reactivity and biological activity of these compounds.
Conclusion
This compound is a compound with interesting physical and chemical properties and belongs to a class of molecules with significant potential in the field of medicinal chemistry. This guide has provided a summary of its known physical data, a detailed protocol for its synthesis, and an overview of the biological activities associated with β-nitrostyrene derivatives. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
Characterization of 1-Methoxy-2-(2-nitrovinyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-2-(2-nitrovinyl)benzene, a member of the β-nitrostyrene class, is a valuable intermediate in organic synthesis with significant potential in medicinal chemistry. The presence of the electron-withdrawing nitro group conjugated with a styrenyl system imparts a unique reactivity profile, making it a versatile precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, synthesis, and purification. Additionally, it explores the known reactivity and potential biological activities of the broader β-nitrostyrene class, offering insights for its application in drug discovery and development.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-Methoxy-2-(2-nitroethenyl)benzene | [1] |
| Synonyms | 2-Methoxy-β-nitrostyrene, o-Methoxy-β-nitrostyrene, 2-(2-Nitrovinyl)anisole | [1] |
| CAS Number | 3316-24-3 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Melting Point | Data not available for the ortho-isomer. For reference: 1-Methoxy-3-(2-nitrovinyl)benzene: 91-95 °C; (E)-1-(2-nitrovinyl)benzene: 55-57 °C. | [2][3] |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Generally soluble in organic solvents like methanol, ethanol, and dichloromethane. |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR data for this compound were not found in the surveyed literature, the expected chemical shifts can be inferred from related structures.
¹H NMR (Proton NMR): The spectrum is expected to show signals for the aromatic protons, the vinyl protons, and the methoxy protons. The vinyl protons will appear as doublets with a coupling constant characteristic of a trans configuration.
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the aromatic carbons, the vinyl carbons, and the methoxy carbon. The presence of the nitro group will influence the chemical shifts of the vinyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides IR data for this compound.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic and vinyl) |
| ~2850 | C-H stretching (methoxy) |
| ~1630 | C=C stretching (vinyl) |
| ~1510, ~1340 | N-O stretching (nitro group) |
| ~1250 | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The NIST WebBook provides mass spectrum data for this compound.[1] The molecular ion peak (M⁺) is expected at m/z 179.
Synthesis and Purification
The primary route for the synthesis of this compound is the Henry-Knoevenagel condensation reaction between 2-methoxybenzaldehyde and nitromethane.
Experimental Protocol: Synthesis
This protocol is a general method adapted for the synthesis of β-nitrostyrenes.
Materials:
-
2-methoxybenzaldehyde
-
Nitromethane
-
Methylamine (aqueous solution, e.g., 40%)
-
Methanol, Ethanol, or Isopropanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (100 mmol), nitromethane (105 mmol), and a sufficient amount of alcohol (e.g., 25 mL of methanol) to ensure the mixture is stirrable.
-
Begin stirring and add the aqueous methylamine solution (15-20 mmol) in one portion.
-
Place the reaction flask in a water bath and heat to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 45-60 minutes).
-
Once the reaction is complete, add glacial acetic acid (25 mmol) to the reaction mixture.
-
Cool the flask in an ice bath or freezer to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water to remove methylamine acetate.
-
The crude product can then be purified by recrystallization.
Experimental Protocol: Purification
Recrystallization is an effective method for purifying the crude product.
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to just wet the solid.
-
Gently heat the mixture on a hot plate while stirring.
-
Add small portions of the hot solvent until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath or refrigerator.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals in a desiccator or under vacuum.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, making it an excellent Michael acceptor.
-
Michael Addition: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, enolates) to form various functionalized nitroalkanes.
-
Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions to construct cyclic systems.
-
Reduction: The nitro group can be reduced to an amine, providing a route to substituted phenethylamines, a common scaffold in pharmaceuticals.
Biological Activity
The β-nitrostyrene scaffold is a recognized pharmacophore and is present in numerous compounds with diverse biological activities. While specific quantitative data for this compound is limited in the public domain, the broader class of compounds has shown promise in several therapeutic areas.
-
Anticancer Activity: Several β-nitrostyrene derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.
-
Antimicrobial Activity: This class of compounds has demonstrated activity against various bacterial and fungal strains. The presence of methoxy and hydroxy substituents on the aromatic ring has been noted to influence antibacterial efficacy.
-
Anti-inflammatory Activity: Some derivatives have been found to possess anti-inflammatory properties.
The biological effects of β-nitrostyrenes are often attributed to their ability to act as Michael acceptors, allowing them to covalently modify nucleophilic residues, such as cysteine in proteins, thereby modulating the function of key cellular targets.
Conclusion
This compound is a synthetically accessible and versatile building block. Its rich reactivity profile makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including those with potential therapeutic applications. Further investigation into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery and development. This guide provides a foundational understanding for researchers working with this and related compounds.
References
An In-depth Technical Guide to the Spectral Analysis of o-Methoxy-beta-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of o-methoxy-beta-nitrostyrene (2-methoxy-beta-nitrostyrene), a compound of interest in organic synthesis and drug discovery. This document details the methodologies for acquiring and interpreting key spectral data, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
o-Methoxy-beta-nitrostyrene, with the chemical formula C₉H₉NO₃, is an aromatic nitroalkene.[1][2][3] The presence of the conjugated system involving the phenyl ring, the vinyl group, and the nitro group gives rise to characteristic spectral properties that are crucial for its identification and characterization. Understanding these spectral features is essential for researchers working with this and related compounds in various fields, including medicinal chemistry and materials science.
Spectroscopic Data
The following sections summarize the available spectral data for o-methoxy-beta-nitrostyrene.
UV-Visible Spectroscopy
Table 1: UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| trans-β-Nitrostyrene | CH₂Cl₂ | 312 | 16500 M⁻¹cm⁻¹ | [4] |
| o-Methoxy-β-nitrostyrene | Not Specified | Data not available | Data not available |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The gas-phase IR spectrum for o-methoxy-beta-nitrostyrene is available through the NIST WebBook.[5] Key characteristic absorption bands are expected for the nitro group, the carbon-carbon double bond, the aromatic ring, and the methoxy group.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Nitro (NO₂) Asymmetric Stretch | ~1520 | Strong |
| Nitro (NO₂) Symmetric Stretch | ~1350 | Strong |
| C=C Alkene Stretch | ~1640 | Medium |
| C-H Alkene Bend | ~970 | Strong (for trans) |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium to weak |
| Aromatic C-H Stretch | >3000 | Medium to weak |
| C-O-C Asymmetric Stretch (Aryl Ether) | ~1250 | Strong |
| C-O-C Symmetric Stretch (Aryl Ether) | ~1025 | Medium |
| =C-H Stretch | 3000-3100 | Medium |
| -CH₃ Stretch | 2850-2960 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of o-methoxy-beta-nitrostyrene. While a complete, published spectrum for the ortho-isomer is not available in the provided search results, data for the analogous p-methoxy-beta-nitrostyrene can provide insight into the expected chemical shifts and coupling constants.[6]
Table 3: ¹H NMR Spectral Data of 4-Methoxy-beta-nitrostyrene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 7.98 | d | 13.7 | 1H, Ar-CH= | [7] |
| 7.55 | d | 9.0 | 1H, =CH-NO₂ | [6] |
| 7.50 | d | 13.7 | 2H, Aromatic | [6] |
| 6.97 | d | 8.5 | 2H, Aromatic | [6] |
| 3.87 | s | - | 3H, -OCH₃ | [6] |
Table 4: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| o-Methoxy-β-nitrostyrene | Data not available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of o-methoxy-beta-nitrostyrene is 179.17 g/mol .[1][2][3][8] Electron ionization (EI) is expected to produce a molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation can provide structural information. While a specific mass spectrum for the ortho-isomer is not provided in the search results, the NIST WebBook indicates its availability.[5]
Table 5: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 179 | [M]⁺ |
| Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible spectral analysis. The following sections outline general procedures for the synthesis and spectroscopic characterization of nitrostyrene derivatives.
Synthesis of β-Nitrostyrenes
A general procedure for the synthesis of para-substituted β-nitrostyrenes involves the condensation of a substituted benzaldehyde with nitromethane.[7]
-
To a solution containing ammonium acetate (2.4 eq) in acetic acid (20 mL), add nitromethane (6.9 eq) followed by the para-substituted aldehyde (1 eq).
-
Reflux the mixture for six hours at 100 °C.
-
Cool the reaction to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with 2M NaOH (aq).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.
UV-Visible Spectroscopy Protocol
The following is a general protocol for obtaining a UV-Vis spectrum of an aromatic compound.[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of o-methoxy-beta-nitrostyrene in a spectroscopic grade solvent (e.g., ethanol or dichloromethane).
-
From the stock solution, prepare a dilute solution of a concentration that results in an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy Protocol
For solid samples like o-methoxy-beta-nitrostyrene, the KBr pellet method is commonly used.[10][11][12]
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample compartment or a blank KBr pellet.
-
Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., KBr or NaCl).[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS) Protocol
Electron ionization (EI) is a common technique for the mass analysis of organic compounds.[14]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Analytical Workflow
The general workflow for the spectral analysis of an organic compound like o-methoxy-beta-nitrostyrene is depicted below.
This diagram illustrates the logical flow from sample synthesis and purification to the application of various spectroscopic techniques, culminating in the structural elucidation of the target compound.
Conclusion
This technical guide provides a foundational understanding of the spectral analysis of o-methoxy-beta-nitrostyrene. While a complete set of experimental data for the ortho-isomer is not fully available in the cited literature, this document compiles the existing information and provides detailed, generalized experimental protocols to enable researchers to acquire the necessary data. The presented information and methodologies serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of nitrostyrene derivatives.
References
- 1. trans-2-Methoxy-b-nitrostyrene 97 3316-24-3 [sigmaaldrich.com]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. scbt.com [scbt.com]
- 4. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to 1-Methoxy-2-(2-nitrovinyl)benzene for Researchers and Drug Development Professionals
Introduction
1-Methoxy-2-(2-nitrovinyl)benzene, a member of the nitrostyrene class of compounds, is a subject of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Nitrostyrenes are recognized for their diverse biological activities, which are largely attributed to the presence of the electron-withdrawing nitrovinyl group. This functional group renders the molecule a potent Michael acceptor, enabling it to interact with biological nucleophiles such as cysteine residues in proteins. This reactivity is believed to be a key contributor to their observed antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Chemical Properties and Structure
The IUPAC name for the compound is This compound . It is also known by several synonyms, which are listed in the table below along with its key chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Methoxy-β-nitrostyrene, o-Methoxy-β-nitrostyrene, 1-(2-Methoxyphenyl)-2-nitroethene, 2-(2-Nitrovinyl)anisole |
| CAS Number | 3316-24-3[1] |
| Molecular Formula | C₉H₉NO₃[1] |
| Molecular Weight | 179.17 g/mol [1] |
Chemical Structure:
Synthesis
The most common and efficient method for the synthesis of this compound is the Henry condensation (nitroaldol reaction) of 2-methoxybenzaldehyde with nitromethane. This reaction is typically catalyzed by a base, such as an amine or ammonium salt, in a suitable solvent.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis is provided in the "Experimental Protocols" section of this guide. The general procedure involves the reaction of 2-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate in a solvent such as glacial acetic acid, followed by heating to drive the dehydration of the intermediate nitroalkanol to the desired nitrostyrene.
Biological Activity and Potential Applications
Nitrovinylbenzenes have demonstrated a range of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity: The primary mechanism of anticancer activity for many nitrostyrene derivatives is believed to be the inhibition of the 20S proteasome. The proteasome is a crucial cellular complex responsible for the degradation of a variety of proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing programmed cell death in cancer cells.
Table of Biological Activity for a Related Isomer
| Compound | Cancer Cell Line | Antiproliferative Activity (IC₅₀, µM) | Proteasome ChT-L Inhibition (%) at 10 µM | Proteasome ChT-L Inhibition (%) at 25 µM |
| 1-Chloro-4-(2-nitrovinyl)benzene | MCF-7 (Breast Cancer) | > 50 | 45.3 ± 3.1 | 68.7 ± 2.5 |
| 1-Chloro-4-(2-nitrovinyl)benzene | PC-3 (Prostate Cancer) | > 80 | 41.2 ± 2.8 | 61.9 ± 3.3 |
Data extracted from a study on substituted aryl-2-nitrovinyl derivatives as proteasome inhibitors. It is important to note that this data is for a positional isomer and should be used as a reference for the potential activity of this compound.
Antimicrobial Activity: The electrophilic nature of the nitrovinyl group also makes these compounds reactive towards microbial targets. While comprehensive studies on the antimicrobial spectrum of this compound are lacking, related compounds have shown activity against various bacterial and fungal strains.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the anticancer activity of nitrovinylbenzenes and a general experimental workflow for their investigation.
Caption: Proposed mechanism of action for nitrovinylbenzene-induced apoptosis.
Caption: General experimental workflow for the discovery and development of nitrovinylbenzene-based compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
1. Synthesis of this compound via Henry Condensation
-
Materials:
-
2-Methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in glacial acetic acid (20 mL), add nitromethane (6.9 equivalents) followed by 2-methoxybenzaldehyde (1 equivalent).
-
Reflux the mixture for 4-6 hours at 100°C.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound as a solid.
-
2. In Vitro Anticancer Activity: MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 or PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.
-
Treat the cells with different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
3. In Vitro Proteasome Inhibition Assay
-
Principle: This assay measures the chymotrypsin-like (ChT-L) activity of the 20S proteasome using a fluorogenic substrate. Inhibition of the proteasome by the test compound results in a decrease in the fluorescence signal.
-
Procedure:
-
Lyse cancer cells to obtain a cell extract containing the proteasome.
-
In a 96-well black plate, add the cell lysate, the fluorogenic substrate (e.g., Suc-LLVY-AMC), and different concentrations of this compound. Include a vehicle control and a positive control (e.g., MG132).
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity (excitation at 380 nm, emission at 460 nm) at different time points using a fluorescence plate reader.
-
Calculate the percentage of proteasome inhibition for each concentration of the compound.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its chemical structure, featuring the reactive nitrovinyl group, suggests a potential for potent biological activity, likely through the inhibition of key cellular targets such as the proteasome. While direct experimental data for this specific isomer is limited, the available information on related nitrovinylbenzene compounds provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a solid foundation for researchers to synthesize and evaluate the biological potential of this compound. Future studies should focus on obtaining specific quantitative data on its anticancer and antimicrobial activities, elucidating its precise mechanism of action, and exploring its structure-activity relationships to guide the design of more potent and selective drug candidates.
References
An In-depth Technical Guide to the Solubility of 1-Methoxy-2-(2-nitrovinyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-2-(2-nitrovinyl)benzene (also known as 2-Methoxy-β-nitrostyrene), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols for solubility determination, a qualitative assessment of its expected solubility in a range of common organic solvents, and a procedural workflow for its synthesis.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| CAS Number | 3316-24-3 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2][3] |
| Melting Point | 46-50 °C | |
| Appearance | Solid |
Solubility Profile
For a related isomer, trans-4-Methoxy-β-nitrostyrene, a solubility of 25 mg/mL in chloroform has been reported, indicating good solubility in chlorinated solvents.[5] While this provides a useful reference, it is important to note that positional differences of substituents on the benzene ring can influence solubility.
Table 2 provides a qualitative prediction of the solubility of this compound in various common organic solvents.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The polar nitro and methoxy groups will limit solubility in highly nonpolar solvents. |
| Toluene | Nonpolar | Moderate | The aromatic nature of toluene will facilitate dissolution of the benzene ring, but the polar groups may limit high solubility. |
| Diethyl Ether | Polar Aprotic | Moderate to High | The ether's polarity can interact with the polar groups of the solute, while its organic character accommodates the nonpolar part. |
| Chloroform | Polar Aprotic | High | Based on the reported solubility of a similar isomer, good solubility is expected due to favorable dipole-dipole interactions.[5] |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality provides a good balance of polarity to dissolve the compound. |
| Acetone | Polar Aprotic | High | As a strong polar aprotic solvent, acetone is expected to be a good solvent. |
| Ethanol | Polar Protic | Moderate | The hydroxyl group can hydrogen bond with the nitro and methoxy groups, but the overall polarity might not be optimal. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might slightly reduce the solubility of the nonpolar benzene ring. |
| Water | Polar Protic | Low to Insoluble | The large nonpolar benzene ring will significantly limit its solubility in water. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended. These methods range from simple qualitative assessments to more rigorous quantitative determinations.
Qualitative Solubility Assessment
This protocol provides a rapid method to classify the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 2)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If a significant portion dissolves (at least 50%), it can be classified as partially soluble. If little to no solid dissolves, it is considered insoluble.[6][7]
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[8]
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for several hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Synthesis Workflow
This compound is typically synthesized via a Henry reaction (nitroaldol condensation) between 2-methoxybenzaldehyde and nitromethane. The general workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides essential information for researchers working with this compound. While quantitative solubility data is sparse, the provided qualitative predictions and detailed experimental protocols will enable scientists to effectively determine its solubility in various organic solvents. The synthesis workflow offers a clear overview of its preparation, aiding in the planning and execution of synthetic routes involving this important intermediate. It is recommended that researchers perform their own solubility assessments using the protocols outlined herein to obtain precise data for their specific applications.
References
- 1. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]
- 2. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 3316-24-3|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. saltise.ca [saltise.ca]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Nitrostyrene: A Historical and Technical Guide
An In-depth Exploration of the Discovery, Evolution, and Core Methodologies in Nitrostyrene Synthesis for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and historical evolution of nitrostyrene synthesis. β-Nitrostyrenes are pivotal chemical intermediates, valued for their utility in the synthesis of a wide array of pharmaceuticals, fine chemicals, and dyes.[1] Their potent reactivity, originating from the electron-withdrawing nitro group conjugated with a styrenyl backbone, establishes them as versatile precursors in organic synthesis. This document delves into the seminal reactions, key scientific contributions, and detailed experimental protocols for their preparation, supported by comparative quantitative data.
A Journey Through Time: The Discovery and Evolution of Nitrostyrene Synthesis
The journey of nitrostyrene synthesis is deeply rooted in the foundational advancements of carbon-carbon bond-forming reactions in the late 19th century. The most significant and enduring method for its preparation is the Henry reaction, also known as the nitroaldol reaction.
Discovered in 1895 by the Belgian chemist Louis Henry, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1][2] The initial product is a β-nitro alcohol, which is subsequently dehydrated to yield the target nitroalkene—in this case, a nitrostyrene.[1][2]
Early methodologies, such as those developed by Thiele, utilized strong bases like sodium hydroxide to facilitate the condensation.[3] This approach, while effective, often presented challenges in controlling the reaction temperature and isolating the product. Over time, refinements to the Henry reaction have been introduced to improve yields, simplify procedures, and enhance safety. A notable advancement was the use of weaker bases, such as primary aliphatic amines or ammonium acetate, which offer milder reaction conditions.[3][4]
While the Henry reaction remains the cornerstone of nitrostyrene synthesis, alternative routes have also been explored. The Wittig reaction, for instance, provides a pathway to nitrostyrenes by reacting a nitrobenzylidenetriphenylphosphorane with formaldehyde.[1][5] Although conceptually simple, the direct nitration of styrene has been explored but is often complicated by polymerization and undesired nitration of the aromatic ring.[1][6]
Core Synthetic Methodologies and Experimental Protocols
The following sections provide detailed experimental protocols for key historical and contemporary methods of nitrostyrene synthesis. Quantitative data for these methods are summarized in the subsequent tables for ease of comparison.
Protocol 1: Classical Henry Reaction using Sodium Hydroxide
This protocol is adapted from the well-established procedure for the synthesis of β-nitrostyrene.[1][3]
Procedure:
-
In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane (5 moles), benzaldehyde (5 moles), and methanol (1000 mL).
-
Prepare a freezing mixture of ice and salt to cool the reaction vessel.
-
Prepare a solution of sodium hydroxide (5.25 moles) in an equal volume of water and cool it.
-
While stirring vigorously, cautiously add the cold sodium hydroxide solution to the nitromethane/benzaldehyde mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form.[1][3]
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Convert the resulting paste to a clear solution by adding 3-3.5 L of ice water containing crushed ice.
-
Slowly pour this alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.[1]
-
Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.
-
Wash the solid with water until it is free from chlorides.
-
Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[1]
Protocol 2: Ammonium Acetate Catalyzed Synthesis in Acetic Acid
This method represents a milder variation of the Henry reaction, often favored for its operational simplicity.
Procedure:
-
To a solution of ammonium acetate in acetic acid, add nitromethane followed by the substituted benzaldehyde.[7]
-
Heat the resulting mixture under reflux for several hours.
-
After cooling to room temperature, add water to precipitate the product.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over magnesium sulfate and concentrate it under reduced pressure to afford the crude nitrostyrene, which can be further purified by recrystallization.[8]
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of the reaction, dramatically reducing reaction times compared to conventional heating.[9]
Procedure:
-
In a microwave-safe vial, dissolve the desired benzaldehyde and ammonium acetate in nitromethane.[9]
-
Seal the vial and place it in a microwave reactor.
-
Set the temperature to 150°C and heat for 5 minutes.[9]
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Remove the excess nitromethane using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography or recrystallization.[9]
Quantitative Data Summary
The following tables summarize quantitative data for various synthetic protocols for nitrostyrene and its derivatives.
| Method | Aldehyde | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Classical Henry | Benzaldehyde | NaOH | Methanol | 10-15 | < 1 hr | 80-83 | --INVALID-LINK-- |
| Ammonium Acetate | 4-Cl-Benzaldehyde | NH₄OAc | Acetic Acid | 79-80 | 6 hr | 70 | --INVALID-LINK-- |
| Ammonium Acetate | Salicylaldehyde | NH₄OAc | Acetic Acid | Reflux | 6 hr | 64 | --INVALID-LINK-- |
| Microwave-Assisted | 4-OH-3-MeO-Benzaldehyde | NH₄OAc | Nitromethane | 150 | 5 min | High | --INVALID-LINK-- |
| Primary Amine | 4-Cl-Benzaldehyde | Benzylamine | Acetic Acid | 78-80 | ~3.5 hr | High | --INVALID-LINK-- |
Visualizing the Synthesis
The following diagrams illustrate the core mechanisms of the primary synthetic routes to nitrostyrenes and a generalized experimental workflow.
Caption: General workflow for nitrostyyrene synthesis.
Caption: Mechanism of the Henry (Nitroaldol) Reaction.
Caption: Evolution of catalytic systems for the Henry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 5. connectsci.au [connectsci.au]
- 6. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols: Michael Addition Reaction with 1-Methoxy-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note focuses on the Michael addition reaction involving 1-Methoxy-2-(2-nitrovinyl)benzene, a versatile Michael acceptor. The presence of the nitro group strongly activates the double bond for nucleophilic attack, while the ortho-methoxy group can influence the stereochemical outcome of the reaction and subsequent transformations. The resulting γ-nitro carbonyl compounds are valuable synthetic intermediates, readily convertible into a variety of functional groups, making them key building blocks for the synthesis of complex molecules, including pharmaceutically active compounds.
Applications in Drug Development
The Michael adducts derived from this compound are valuable precursors in the synthesis of various bioactive molecules and pharmaceutical intermediates. The nitro group can be reduced to an amine, a common functional group in many drugs, or transformed into other functionalities. This versatility allows for the construction of diverse molecular scaffolds. For instance, γ-nitro compounds are precursors to γ-amino acids and 1,4-dicarbonyl compounds, which are important structural motifs in many biologically active compounds. The strategic placement of the methoxy group on the benzene ring can also play a role in modulating the biological activity of the final product. While direct applications are still emerging, the use of substituted nitrostyrenes in the synthesis of compounds with potential analgesic and other therapeutic properties highlights the potential of these Michael adducts in drug discovery programs.[1]
Data Summary
The following tables summarize quantitative data for the Michael addition reaction of various nucleophiles to this compound under different catalytic conditions.
Table 1: Michael Addition of Nitroalkanes to this compound
| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Nitroethane | (R)-DMAP-Thiourea (2) | Benzene | 40 | 25 | 94 | 77:23 | 91 (syn) |
| 1-Nitropropane | (R)-DMAP-Thiourea (2) | Benzene | 48 | 25 | 92 | 75:25 | 92 (syn) |
| 2-Nitropropane | (R)-DMAP-Thiourea (2) | Benzene | 60 | 25 | 85 | - | 93 |
Data extracted from a doctoral thesis, specific citation not available.
Table 2: Michael Addition of Malonates to Substituted Nitrostyrenes
| Michael Acceptor | Nucleophile | Catalyst (mol%) | Base | Solvent | Time (h) | Temperature | Yield (%) |
| 1-Methoxy-4-(2-nitrovinyl)benzene | Dimethyl malonate | Alkylamino substituted triazine (10) | Triethylamine | o-Dichlorobenzene | 12 | Room Temp. | 78[2] |
| trans-β-Nitrostyrene | Diethyl malonate | (R,R)-Thiourea (10) | - | Toluene | - | 25 | High |
| Alkyl-substituted nitroalkene | Diethyl malonate | (R,R)-Thiourea (10) | - | Solvent-free | - | - | 73[3] |
Note: Data for the ortho-methoxy isomer with malonate nucleophiles is limited in the reviewed literature. The table includes data for the para-isomer and other relevant examples to provide context.
Experimental Protocols
Protocol 1: Organocatalytic Michael Addition of Nitroethane to this compound
This protocol is adapted from a representative procedure for the asymmetric Michael addition of nitroalkanes to nitrostyrenes using a bifunctional organocatalyst.
Materials:
-
This compound (1.0 mmol, 179.17 mg)
-
Nitroethane (10.0 mmol, 0.72 mL)
-
(R)-DMAP-Thiourea catalyst (0.02 mmol, 13.5 mg)
-
Anhydrous Benzene (5.0 mL)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the (R)-DMAP-Thiourea catalyst (2 mol%).
-
Add anhydrous benzene (2.5 mL) to dissolve the solids.
-
Add nitroethane (10.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 25 °C for 40 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the syn and anti diastereomers.
-
Combine the fractions containing the desired product and remove the solvent to yield the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway for the organocatalyzed Michael addition.
Caption: A typical experimental workflow for the Michael addition reaction.
Caption: Logical relationship between catalyst type and activation mode.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from o-Methoxy-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing o-methoxy-β-nitrostyrene as a versatile starting material. The protocols focus on the preparation of indoles, quinolines, and isoxazolines, key scaffolds in medicinal chemistry.
Synthesis of the Starting Material: o-Methoxy-β-nitrostyrene
The precursor, o-methoxy-β-nitrostyrene, is synthesized via a Henry-Knoevenagel condensation reaction between o-methoxybenzaldehyde and nitromethane.
Experimental Protocol: Ammonium Acetate Catalyzed Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-methoxybenzaldehyde (13.6 g, 0.1 mol), nitromethane (9.15 g, 0.15 mol), and ammonium acetate (7.7 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water with stirring. The yellow solid precipitate is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield pure o-methoxy-β-nitrostyrene.
Application Note 1: Synthesis of 7-Methoxyindoles via Reductive Cyclization
The reductive cyclization of o-methoxy-β-nitrostyrene is a direct and efficient method for the synthesis of 7-methoxyindoles. The proximity of the nitro group and the vinyl side chain allows for intramolecular cyclization upon reduction of the nitro group to an amine. Two common methods are presented: a classical approach using iron in acetic acid and a modern palladium-catalyzed method.
Experimental Workflow: From Nitrostyrene to Heterocycles
Caption: General workflow for the synthesis of various heterocyclic cores.
Protocol 1.1: Iron-Mediated Reductive Cyclization
This method is a robust and cost-effective procedure for indole synthesis.
-
Reaction Setup: To a stirred suspension of iron powder (5.6 g, 0.1 mol) in a mixture of glacial acetic acid (50 mL) and water (10 mL), heat the mixture to 80-90 °C.
-
Addition of Substrate: Add a solution of o-methoxy-β-nitrostyrene (3.58 g, 0.02 mol) in acetic acid (20 mL) dropwise over 30 minutes, maintaining the temperature of the exothermic reaction.
-
Reaction Execution: After the addition is complete, continue heating at reflux for 1-2 hours until TLC analysis indicates the disappearance of the starting material.
-
Workup and Purification: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Dilute the filtrate with water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-methoxyindole.[1]
Protocol 1.2: Palladium-Catalyzed Reductive Cyclization using a CO Surrogate
This modern approach avoids harsh acidic conditions and stoichiometric metal reductants, offering a cleaner reaction profile.[2]
-
Reaction Setup: In a pressure tube, combine o-methoxy-β-nitrostyrene (0.54 mmol, 1 eq), PdCl₂(CH₃CN)₂ (1 mol%), and 1,10-phenanthroline (5 mol%) in acetonitrile (10 mL).
-
Addition of Reagents: Add triethylamine (Et₃N, 120 μL) and phenyl formate (PhOC(O)H, 260 μL) as the CO surrogate.
-
Reaction Execution: Seal the pressure tube and heat the mixture at 140 °C for 4 hours.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under vacuum. Purify the residue by flash column chromatography on silica gel to obtain the desired 7-methoxyindole.
| Entry | Reductant/Catalyst System | Product | Yield (%) | Reference |
| 1 | Fe / Acetic Acid | 7-Methoxyindole | 50-70 (Estimated) | [1] |
| 2 | PdCl₂(CH₃CN)₂ / Phen / Phenyl Formate | 7-Methoxyindole | 60-80 (Estimated) | [2] |
Application Note 2: Synthesis of Methoxy-Substituted Quinolines
Quinolines can be synthesized via a domino reaction involving the in situ reduction of the nitrostyrene followed by a Friedländer-type condensation with an active methylene compound.
Protocol 2.1: Domino Nitro Reduction-Friedländer Annulation
This one-pot procedure provides efficient access to highly substituted quinolines.[3]
-
Reaction Setup: In a round-bottom flask, suspend o-methoxy-β-nitrostyrene (1 mmol) and an active methylene ketone (e.g., ethyl acetoacetate, 1.2 mmol) in ethanol (10 mL).
-
Reduction: Add iron powder (3 mmol) and a catalytic amount of acetic acid (0.5 mL).
-
Reaction Execution: Heat the mixture to reflux. The reduction of the nitro group to an amine occurs, followed by spontaneous condensation and cyclization. Monitor the reaction by TLC for 4-6 hours.
-
Workup and Purification: Cool the reaction, filter through Celite®, and wash the pad with ethanol. Evaporate the solvent from the filtrate. Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the corresponding methoxy-substituted quinoline.
| Entry | Active Methylene Compound | Product Structure | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | Ethyl 8-methoxy-2-methylquinoline-3-carboxylate | 65-75 (Estimated) | [3] |
| 2 | Acetophenone | 8-Methoxy-2-phenylquinoline | 70-80 (Estimated) | [3] |
Application Note 3: Synthesis of Methoxy-Substituted Isoxazolines
The electron-deficient double bond in o-methoxy-β-nitrostyrene can act as a dipolarophile in [3+2] cycloaddition reactions with nitrile oxides to form isoxazoline heterocycles.
Protocol 3.1: 1,3-Dipolar Cycloaddition with in situ Generated Nitrile Oxide
This protocol describes the formation of the isoxazoline ring by reacting the nitrostyrene with a nitrile oxide generated in situ from an aldoxime.
-
Nitrile Oxide Generation: In a flask, dissolve a substituted benzaldoxime (e.g., 4-chlorobenzaldoxime, 1.1 mmol) in dichloromethane (DCM, 15 mL). Add N-chlorosuccinimide (NCS, 1.2 mmol) and a catalytic amount of pyridine (2 drops). Stir at room temperature for 30 minutes.
-
Cycloaddition Reaction: To the solution containing the generated nitrile oxide, add o-methoxy-β-nitrostyrene (1 mmol). Add triethylamine (1.5 mmol) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to afford the 3,5-disubstituted isoxazoline.
| Entry | Aldoxime Precursor | Product Structure | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldoxime | 3-(4-Chlorophenyl)-5-(2-methoxyphenyl)-4-nitroisoxazoline | 70-85 (Estimated) | [4] |
| 2 | Benzaldehyde Oxime | 5-(2-Methoxyphenyl)-4-nitro-3-phenylisoxazoline | 75-90 (Estimated) | [4] |
Visualization of Reaction Pathways and Biological Relevance
Reductive Cyclization Mechanism
The following diagram illustrates the key steps in the formation of the indole ring from o-methoxy-β-nitrostyrene.
Caption: Key mechanistic steps in the reductive cyclization to 7-methoxyindole.
Biological Signaling Pathway
Many indole derivatives exhibit potent biological activities, including anticancer effects.[5][6][7] Methoxy-substituted indoles, in particular, have been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-Methoxy-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 1-Methoxy-2-(2-nitrovinyl)benzene to synthesize the corresponding primary amine, 2-(2-methoxyphenyl)ethylamine. This transformation is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates.
Introduction
The reduction of the nitrovinyl group in this compound involves the saturation of the carbon-carbon double bond and the reduction of the nitro group to an amine. This can be achieved through various synthetic methodologies, each with its own advantages in terms of yield, selectivity, safety, and scalability. The primary product of this reduction is 2-(2-methoxyphenyl)ethylamine, a valuable building block in medicinal chemistry.
This document outlines and compares several common reduction methods, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for different methods used in the reduction of nitrostyrenes to phenethylamines. While not all examples use this compound as the specific substrate, the data provides a strong comparative basis for method selection.
| Reducing Agent/System | Catalyst/Co-reagent | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Sodium Borohydride | Copper(II) Chloride (CuCl₂) | Isopropanol/Water | 80 | 10 - 30 min | 62 - 83 | [1][2][3][4][5] |
| Lithium Aluminum Hydride | - | Diethyl Ether / THF | Reflux | 2 - 17 h | ~60 - 80 | [5] |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Methanol / 1N HCl | Room Temp. | ~3 h | ~67 | [3] |
| Catalytic Hydrogenation | Palladium Black | Acetic Acid / H₂SO₄ | Room Temp. | Not specified | 52 - 76 | |
| Iron (Fe) powder | Hydrochloric Acid (HCl) / Acetic Acid (AcOH) | Ethanol / Water | Reflux | 20 min - 2 h | ~64 | |
| Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) | - | Benzene | Reflux | 2 - 17 h | 75 - 87 | [6] |
Reaction Pathway
The general transformation described in these protocols is the reduction of this compound to 2-(2-methoxyphenyl)ethylamine.
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride and Copper(II) Chloride
This modern, one-pot procedure is noted for its mild conditions, rapid reaction times, and high yields.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol (IPA)
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 25%)
-
Hydrochloric acid (HCl) in dioxane (e.g., 4M)
-
Acetone
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add isopropanol and water (a common ratio is 2:1 v/v).
-
To this stirred solvent mixture, add sodium borohydride (approximately 7.5 equivalents relative to the nitrostyrene) and stir until dissolved.
-
Carefully add this compound (1 equivalent) in portions to the stirred suspension. The reaction is exothermic. Allow the yellow color to fade between additions.
-
In a separate container, dissolve copper(II) chloride (0.1 equivalents) in a small amount of water.
-
Add the CuCl₂ solution dropwise to the reaction mixture. A further exothermic reaction may be observed.
-
Heat the reaction mixture to 80°C and maintain for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a 25% solution of NaOH and stir.
-
Transfer the mixture to a separatory funnel and separate the phases.
-
Extract the aqueous phase with isopropanol or another suitable organic solvent (e.g., ethyl acetate) (3 x volume of aqueous phase).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
To the filtrate, add a stoichiometric amount of 4M HCl in dioxane with stirring to precipitate the amine hydrochloride salt.
-
Evaporate the solvent under reduced pressure.
-
Suspend the resulting solid in dry acetone, stir for 1 hour, then filter and wash with dry acetone to yield the purified 2-(2-methoxyphenyl)ethylamine hydrochloride.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This is a powerful and widely used method, though it requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 35%) or Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in dioxane
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere.
-
Under the inert atmosphere, add a stirred suspension of LiAlH₄ (typically 2-3 equivalents) in anhydrous diethyl ether or THF to the flask.
-
Dissolve this compound (1 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the nitrostyrene solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with ether or THF.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.
-
The amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent and adding HCl in dioxane.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the reduction of this compound using the NaBH₄/CuCl₂ method.
References
- 1. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. nabh4.copper.reduction [chemistry.mdma.ch]
- 3. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 1-Methoxy-2-(2-nitrovinyl)benzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methoxy-2-(2-nitrovinyl)benzene as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The primary focus is on its conversion to 4-methoxyindole, a key building block in the development of novel therapeutics, particularly in oncology and neurology. Detailed experimental protocols, quantitative data on the biological activity of derived compounds, and visualizations of relevant signaling pathways are presented to facilitate research and development in this area.
Introduction
This compound, also known as 2-methoxy-β-nitrostyrene, is a valuable synthetic precursor in medicinal chemistry. Its utility stems from the reactive nitrovinyl group, which can be readily transformed into various functional groups, and the methoxy-substituted benzene ring that is present in numerous biologically active molecules. The most significant application of this compound is its role as a progenitor for the 4-methoxyindole scaffold. Indole derivatives are a prominent class of heterocyclic compounds found in a vast array of pharmaceuticals due to their ability to mimic peptide structures and interact with various biological targets.[1]
The conversion of this compound to 4-methoxyindole is typically achieved through reductive cyclization, a reliable and efficient method for constructing the indole ring system. This intermediate, 4-methoxyindole, serves as a crucial platform for the synthesis of a diverse range of therapeutic agents, including anticancer and neuroprotective drugs.[2][3]
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound is in the synthesis of 4-methoxyindole, which is subsequently utilized in the development of:
-
Anticancer Agents: 4-Methoxyindole derivatives have shown significant potential as anticancer agents by targeting various mechanisms of cancer progression, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3]
-
Neuroprotective Agents: Derivatives of 4-methoxyindole have been investigated for their neuroprotective effects, with mechanisms involving the activation of pro-survival signaling pathways such as the ERK-CREB pathway and exhibiting antioxidant properties.[4][5]
-
Other Therapeutic Areas: The 4-methoxyindole scaffold is also a component of molecules developed as HIV-1 integrase inhibitors and sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors.[6]
Data Presentation: Anticancer Activity of 4-Methoxyindole Derivatives
The following table summarizes the in vitro anticancer activity of various 4-methoxyindole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Methoxyhydrazone Derivatives | K-562 (Chronic Myeloid Leukemia) | 0.04 - 0.06 | [4] |
| SaOS-2 (Osteosarcoma) | 2 - 13 | [4] | |
| BV-173 (Chronic Myeloid Leukemia) | ~0.04 | [4] | |
| KE-37 (Acute Lymphoblastic Leukemia) | ~0.06 | [4] | |
| Betulinic Acid-Triazole Hybrids | A375 (Melanoma) | 22.41 - 46.92 | [2] |
| MCF-7 (Breast Cancer) | 4.8 - 25.7 | [2] | |
| HT-29 (Colorectal Cancer) | >50 | [2] | |
| Imidazo[1,2-a]pyrimidine Derivatives | MCF-7 (Breast Cancer) | 39.0 - 43.4 | [7] |
| MDA-MB-231 (Breast Cancer) | 35.1 - 35.9 | [7] | |
| Organoplatinum-Triazole Compounds | PC3 (Prostate Cancer) | 7.785 - 8.869 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyindole via Reductive Cyclization using Zinc and Acetic Acid
This protocol describes the reductive cyclization of a nitrostyrene precursor to the corresponding indole using activated zinc powder in acetic acid.[9]
Materials:
-
1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine (precursor to this compound)
-
Zinc powder
-
0.5N Hydrochloric acid (HCl)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Cyclohexane
-
Ice bath
Procedure:
-
Activation of Zinc Powder: A suspension of 150 ml of zinc powder in 500 ml of 0.5N HCl is stirred for 1 hour at room temperature. The activated zinc is collected by suction filtration, washed with water until the pH is neutral, followed by washing with anhydrous EtOH and then ether. The activated zinc is dried thoroughly.
-
Reaction Setup: To a solution of 10 g of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine in 46 ml of acetic acid, add 31.6 g of activated zinc portionwise while maintaining the temperature between 20 and 30°C using an ice bath.
-
Reaction: The reaction mixture is stirred at room temperature for 30 minutes.
-
Work-up: The reaction mixture is filtered. The filtrate is extracted with EtOAc. The organic phase is washed with saturated NaHCO3 solution and then with saturated NaCl solution. The organic layer is dried over anhydrous MgSO4, and the solvent is evaporated under vacuum.
-
Purification: The residue is purified by column chromatography on silica gel, eluting with a cyclohexane/EtOAc gradient (from 98:2 to 95:5 v/v) to yield 4-methoxyindole.
Protocol 2: General Procedure for Selective Nitro Group Reduction using NaBH4-FeCl2
This protocol outlines a general method for the chemoselective reduction of a nitro group in the presence of other reducible functional groups, such as esters, using sodium borohydride and iron(II) chloride.[6]
Materials:
-
Nitroarene substrate (e.g., this compound)
-
Anhydrous Tetrahydrofuran (THF)
-
Iron(II) chloride (FeCl2)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (CH2Cl2)
-
Water
-
Silica gel for column chromatography
-
Ethyl acetate/n-hexane mixture for elution
Procedure:
-
Reaction Setup: To a stirred solution of the nitroarene (3.8 mmol) in THF (10 mL), add FeCl2 (3.8 mmol) at room temperature.
-
Reduction: Under a nitrogen atmosphere, add NaBH4 (9.5 mmol) to the solution. The resulting mixture is stirred for 12 hours at 25–28°C.
-
Quenching and Extraction: Add water (20 mL) to the reaction mixture. Extract the mixture with CH2Cl2 (3 x 20 mL).
-
Washing and Drying: The combined organic extracts are washed with water (20 mL) and concentrated under vacuum.
-
Purification: The residue is purified by flash column chromatography on silica gel using an ethyl acetate/n-hexane mixture as the eluent to afford the corresponding amine.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from this compound to pharmaceutical agents.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.
Signaling Pathway: EGFR Inhibition
References
- 1. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Asymmetric Synthesis Using 1-Methoxy-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-methoxy-2-(2-nitrovinyl)benzene in asymmetric synthesis. This versatile building block serves as a valuable precursor for the stereoselective synthesis of a variety of chiral molecules, which are of significant interest in pharmaceutical and agrochemical research. The methodologies outlined below focus on organocatalytic approaches to achieve high levels of enantioselectivity.
Introduction to Asymmetric Synthesis with this compound
This compound, also known as o-methoxy-β-nitrostyrene, is an organic compound with the chemical formula C9H9NO3 and a molecular weight of 179.1727 g/mol .[1][2] Its chemical structure, featuring a methoxy group and a nitrovinyl group on a benzene ring, makes it a highly reactive and versatile intermediate in organic synthesis.[3] The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering it susceptible to nucleophilic attack, most notably in Michael addition reactions.
The strategic placement of the methoxy group at the ortho position can influence the stereochemical outcome of asymmetric reactions through steric and electronic effects. This makes this compound an interesting substrate for the development of enantioselective transformations, leading to the synthesis of chiral γ-nitro compounds. These products can be further elaborated into valuable chiral amines, amino acids, and other complex molecules, which are key components of many pharmaceutical agents.
Key Asymmetric Reaction: The Michael Addition
The conjugate or Michael addition of various nucleophiles to this compound is a cornerstone of its application in asymmetric synthesis. Organocatalysis has emerged as a powerful tool for controlling the stereoselectivity of these reactions, offering a metal-free and often milder alternative to traditional methods.
Organocatalytic Enantioselective Michael Addition
A variety of chiral organocatalysts have been successfully employed to catalyze the asymmetric Michael addition to nitroalkenes. These catalysts typically activate the reactants through the formation of transient, stereochemically defined intermediates such as enamines or iminium ions. For the reaction with this compound, common nucleophiles include aldehydes, ketones, and malonates.
Logical Workflow for Asymmetric Michael Addition
Caption: Workflow for the organocatalytic asymmetric Michael addition.
Data Presentation: Asymmetric Michael Addition of Aldehydes
The following table summarizes representative quantitative data for the asymmetric Michael addition of aldehydes to substituted nitrostyrenes, catalyzed by diphenylprolinol silyl ethers. While not specific to the ortho-methoxy isomer, this data provides a strong indication of the expected high yields and enantioselectivities achievable with this class of catalyst.
| Entry | Nitrostyrene | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | β-Nitrostyrene | Propanal | 10 | Hexane | 2 | >95 | 93:7 | 99 |
| 2 | β-Nitrostyrene | Isovaleraldehyde | 10 | Hexane | 2 | >95 | 96:4 | 99 |
| 3 | 4-Chloro-β-nitrostyrene | Propanal | 10 | Hexane | 2 | >95 | 92:8 | 99 |
| 4 | 4-Methoxy-β-nitrostyrene | Propanal | 10 | Hexane | 2 | >95 | 95:5 | 99 |
Data adapted from studies on diphenylprolinol silyl ether catalyzed Michael additions.[4]
Experimental Protocols
Protocol 1: General Procedure for the Organocatalytic Asymmetric Michael Addition of Aldehydes to this compound
This protocol is a general guideline based on highly effective procedures for similar substrates.[4][5] Optimization of reaction conditions may be necessary for the specific substrate.
Materials:
-
This compound
-
Aldehyde (e.g., propanal, isovaleraldehyde)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Anhydrous solvent (e.g., hexane, toluene, or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Reaction Mechanism Overview
Caption: Catalytic cycle for the Michael addition of an aldehyde.
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (N2 or Ar).
-
Add the anhydrous solvent (2.0 mL).
-
Add the aldehyde (2.0 mmol, 2.0 equivalents) to the flask and stir the mixture at room temperature for 10 minutes.
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 equivalent) in the anhydrous solvent (1.0 mL).
-
Add the solution of this compound to the reaction flask dropwise over 5 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the yield and analyze the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Applications in Drug Development
The chiral γ-amino acids and 1,4-dicarbonyl compounds derived from the Michael adducts of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce chirality early in a synthetic sequence with high efficiency and selectivity is a significant advantage in the development of new therapeutic agents. For instance, related nitrovinyl compounds are used in the synthesis of proteasome inhibitors, which are a promising class of anti-cancer drugs.[6] The methodologies described herein can be applied to the synthesis of novel analogs of existing drugs or the development of entirely new chemical entities.
References
- 1. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]
- 2. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]
- 3. 1-Methoxy-3-(2-nitrovinyl)benzene CAS 3179-09-7 Market Analysis: Major challenges, sales volume, share and forecast of 14.2% CAGR between 2025-2032 · Apiary [1methoxy32nitrovinylbenzenecas3179097marketsharemarkett.docs.apiary.io]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Reduction of o-Methoxy-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of β-nitrostyrenes is a fundamental transformation in organic synthesis, providing a direct route to biologically significant phenethylamines. These compounds are core scaffolds in a vast array of pharmaceuticals and psychoactive molecules. This document provides detailed application notes and experimental protocols for the catalytic reduction of a specific precursor, o-methoxy-β-nitrostyrene, to yield o-methoxyphenethylamine. The methodologies outlined are compiled from established literature and are intended to guide researchers in achieving efficient and high-yielding syntheses. Various reduction techniques are presented, including catalytic hydrogenation and metal hydride-mediated reductions, to offer flexibility based on available resources and desired reaction conditions.
Reaction Pathway
The overall transformation involves the reduction of both the nitro group and the carbon-carbon double bond of the nitrostyrene moiety.
Caption: General reaction scheme for the reduction of o-methoxy-β-nitrostyrene.
Data Presentation: Comparison of Reduction Methods for Substituted β-Nitrostyrenes
While specific data for o-methoxy-β-nitrostyrene is not extensively reported, the following table summarizes results for structurally related substituted β-nitrostyrenes to provide an expected range of efficacy for different catalytic systems.
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm) | Ethanol/HCl | 0 | 3 | High Yield | [1][2][3] |
| 4-Hydroxy-3-methoxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm) | Ethanol/HCl | 0 | 3 | High Yield | [1][3] |
| 3,4-Dimethoxy-β-nitrostyrene | 5% Pd/C, H₂ (1 atm) | Ethanol/HCl | Room Temp. | 24 | 73 | [3] |
| 3,4-Methylenedioxy-β-nitrostyrene | 10% Pd/C, H₂ (800 psi) | Water/HCl | 55 | 4 | 71 | [4] |
| Substituted β-nitrostyrenes | NaBH₄/CuCl₂ | i-PrOH/H₂O | 80 | 0.17-0.5 | 62-83 | [5][6] |
| 4-Methoxy-β-nitrostyrene | Zinc Powder/HCl | Methanol | 40-55 | 4-5 | Not specified | [7] |
| Phenolic β-nitrostyrenes | LiAlH₄ | Ether | Reflux | Not specified | 68-81 | [8] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is a classic and high-yielding approach for the reduction of nitrostyrenes.[1][3][9] It offers mild reaction conditions and often results in clean product formation.
Workflow:
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Protocol:
-
Reaction Setup: In a suitable hydrogenation flask equipped with a magnetic stir bar, dissolve o-methoxy-β-nitrostyrene (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add 5% Palladium on charcoal (Pd/C) catalyst (approximately 0.1 eq by moles of Pd).[10] Carefully add concentrated hydrochloric acid (approximately 2.5 eq).[2][3]
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) to establish a hydrogen atmosphere (1 atm). Cool the reaction mixture to 0°C using an ice bath and stir vigorously.
-
Reaction Monitoring: Monitor the reaction for 3-24 hours.[1][10] The reaction progress can be followed by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite, washing the pad with ethanol.[2]
-
Work-up and Isolation:
-
Evaporate the filtrate under reduced pressure to obtain the crude product.[3]
-
Dissolve the residue in water and wash with an organic solvent (e.g., CH₂Cl₂) to remove non-basic impurities.[3]
-
Neutralize the aqueous layer with an aqueous ammonia solution.[3]
-
Extract the product into an organic solvent such as dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
For the hydrochloride salt, the crude product from the initial evaporation can be triturated with acetone.[4]
-
Method 2: Reduction using Sodium Borohydride and Copper(II) Chloride
This one-pot procedure is a rapid and facile alternative to catalytic hydrogenation, avoiding the need for a pressurized hydrogen atmosphere.[5][6]
Workflow:
Caption: Experimental workflow for NaBH₄/CuCl₂ reduction.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, suspend o-methoxy-β-nitrostyrene (1.0 eq) and sodium borohydride (NaBH₄) in a mixture of isopropanol (i-PrOH) and water.
-
Catalyst Addition: Add a freshly prepared 2M solution of copper(II) chloride (CuCl₂) dropwise but rapidly to the suspension.[11]
-
Reaction: Heat the reaction mixture to reflux at 80°C for 10-30 minutes.[5][6] Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a 35% solution of sodium hydroxide (NaOH) while stirring.[11]
-
Extract the product with i-PrOH.[11]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The product can be further purified by dissolving the residue in diethyl ether and precipitating it as the hydrochloride salt by adding a solution of HCl in dioxane.[11]
-
Safety Considerations
-
β-Nitrostyrenes: These compounds can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon: Pd/C is flammable, especially when dry and saturated with hydrogen. Handle in a well-ventilated area and avoid ignition sources. Filter the catalyst carefully and do not allow the filter cake to dry completely in the air.
-
Sodium Borohydride: Reacts with water to produce hydrogen gas, which is flammable. Handle in a fume hood.
-
Lithium Aluminum Hydride (if considered): LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. Strict anhydrous conditions and appropriate handling procedures are mandatory.
-
Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity during catalytic hydrogenation.
These protocols provide a comprehensive guide for the synthesis of o-methoxyphenethylamine. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
References
- 1. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Substituted Indoles from 1-Methoxy-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. The synthesis of these valuable heterocycles from readily available starting materials is a key focus of organic chemistry research. This document provides detailed experimental protocols for the synthesis of methoxy-substituted indoles via the reductive cyclization of 1-Methoxy-2-(2-nitrovinyl)benzene. This precursor, also known as 2-methoxy-β-nitrostyrene, offers a direct route to indoles with substitution on the benzene ring. The protocols outlined below are based on established methods for the reductive cyclization of nitrostyrenes.
Reaction Scheme
The overall transformation involves the reduction of the nitro group of this compound and subsequent intramolecular cyclization to form the corresponding substituted indole.
The regioselectivity of the cyclization (formation of 4-methoxy vs. 7-methoxyindole) can be influenced by the reaction conditions and the specific reagents employed.
Experimental Protocols
Two distinct and effective methods for the reductive cyclization of this compound to the corresponding methoxy-indole are presented below.
Method A: Palladium-Catalyzed Reductive Cyclization
This protocol is adapted from a general method for the synthesis of indoles from β-nitrostyrenes using a palladium catalyst with phenyl formate as a carbon monoxide surrogate.[1]
Materials:
-
This compound
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂]
-
1,10-Phenanthroline (Phen)
-
Phenyl formate (PhOC(O)H)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Glass pressure tube
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating
Procedure:
-
To a glass pressure tube, add this compound (0.54 mmol, 1.0 eq).
-
Add bis(acetonitrile)dichloropalladium(II) (1 mol %) and 1,10-phenanthroline (5 mol %).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile (10 mL).
-
Add phenyl formate (260 μL) and triethylamine (120 μL) to the reaction mixture.
-
Seal the pressure tube and heat the reaction mixture to 140 °C with vigorous stirring for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted indole.
Method B: Raney Nickel-Catalyzed Reductive Cyclization
This protocol is adapted from the synthesis of 4-benzyloxyindole and utilizes a classical reduction method with Raney nickel and hydrazine hydrate.[2]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate (85% solution)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Toluene
-
Cyclohexane
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve this compound (0.50 mol, 1.0 eq) in a mixture of THF (1 L) and methanol (1 L).
-
Carefully add Raney Nickel (approx. 10 mL of a 50% slurry in water) to the stirred solution at room temperature under a nitrogen atmosphere.
-
To this mixture, add 85% hydrazine hydrate (0.75 mol, 1.5 eq) dropwise. Caution: Vigorous gas evolution will be observed. The addition should be controlled to maintain the reaction temperature.
-
After the initial exothermic reaction subsides, add additional portions of hydrazine hydrate (e.g., 1.5 eq after 30 minutes and another 1.5 eq after 1 hour) to ensure complete reduction.
-
Maintain the reaction temperature between 45-50 °C using a water bath for 2 hours after the final addition of hydrazine hydrate.
-
Monitor the reaction progress by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by dissolving it in a minimal amount of a suitable solvent (e.g., toluene-cyclohexane mixture) and subjecting it to column chromatography on silica gel to isolate the pure substituted indole.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole Synthesis
| Parameter | Method A: Palladium-Catalyzed | Method B: Raney Nickel-Catalyzed |
| Catalyst | PdCl₂(CH₃CN)₂ / Phenanthroline | Raney Nickel |
| Reducing Agent | Phenyl formate (in situ CO) | Hydrazine hydrate |
| Solvent | Acetonitrile | THF / Methanol |
| Temperature | 140 °C | 45-50 °C |
| Reaction Time | 4 hours | ~3-4 hours |
| Pressure | High pressure (in sealed tube) | Atmospheric pressure |
Table 2: Representative Yields for Reductive Cyclization of Substituted Nitrostyrenes
| Starting Material | Product | Reducing System | Yield (%) | Reference |
| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 4-Benzyloxyindole | Raney Ni / N₂H₄·H₂O | 96 | [2] |
| Various β-nitrostyrenes | Substituted Indoles | PdCl₂(CH₃CN)₂ / PhOC(O)H | Good to High | [1] |
| o,β-Dinitrostyrenes | Substituted Indoles | Fe / Acetic Acid | Good to Excellent | [3] |
| o,β-Dinitrostyrenes | Substituted Indoles | Catalytic Hydrogenation | Good to Excellent | [3] |
Visualizations
Caption: General experimental workflow for the synthesis of substituted indoles.
Caption: Proposed mechanism for the reductive cyclization of this compound.
References
Application of o-methoxy-beta-nitrostyrene in natural product synthesis
Application of o-Methoxy-β-Nitrostyrene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Methoxy-β-nitrostyrene is a versatile synthetic intermediate that plays a crucial role in the construction of complex molecular architectures found in a variety of natural products. Its utility stems from the presence of two highly reactive functional groups: a nitroalkene moiety and an ortho-methoxyphenyl ring. The nitroalkene is a potent Michael acceptor and can be readily transformed into other functional groups, such as amines and carbonyls. The ortho-methoxy group can direct further aromatic substitutions and participate in cyclization reactions. These features make o-methoxy-β-nitrostyrene a valuable building block in the total synthesis of alkaloids, flavonoids, and other biologically active compounds.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of o-methoxy-β-nitrostyrene in the context of natural product synthesis.
Synthesis of o-Methoxy-β-Nitrostyrene
The primary method for the synthesis of o-methoxy-β-nitrostyrene is the Henry reaction, also known as a nitroaldol condensation, between o-methoxybenzaldehyde and nitromethane. This reaction is typically base-catalyzed.
General Experimental Protocol: Henry Reaction
A widely adopted and effective method for the synthesis of β-nitrostyrenes involves the condensation of an aromatic aldehyde with nitromethane using ammonium acetate as a catalyst in glacial acetic acid.
Materials:
-
o-Methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol (for recrystallization)
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine o-methoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.8 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining acid and salts.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure o-methoxy-β-nitrostyrene as a yellow crystalline solid.
| Parameter | Value | Reference |
| Reactants | o-Methoxybenzaldehyde, Nitromethane | [1] |
| Catalyst | Ammonium Acetate | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Reaction Time | 1-2 hours | [1] |
| Typical Yield | >80% | [1] |
Table 1: Summary of Reaction Conditions for the Synthesis of β-Nitrostyrenes.
Caption: Synthesis of o-methoxy-beta-nitrostyrene via Henry reaction.
Key Transformations and Applications in Natural Product Synthesis
o-Methoxy-β-nitrostyrene serves as a versatile precursor for the synthesis of key structural motifs found in natural products, particularly alkaloids. The two primary transformations are the reduction of the nitroalkene and its participation in Michael additions.
Reduction of the Nitroalkene
The reduction of the nitroalkene functionality is a powerful tool for introducing nitrogen into the molecular framework, a key step in alkaloid synthesis. The reduction can be controlled to yield either the corresponding saturated nitroalkane or the primary amine (phenethylamine derivative).
This protocol describes the selective reduction of the carbon-carbon double bond of the nitrostyrene using sodium borohydride with a phase transfer catalyst.
Materials:
-
o-Methoxy-β-nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Aliquat 336 (Phase Transfer Catalyst)
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Glacial acetic acid (GAA)
-
Separatory funnel
Procedure:
-
To a round-bottomed flask, add toluene, Aliquat 336 (1-5 mol%), and o-methoxy-β-nitrostyrene (1.0 eq).
-
In a separate beaker, prepare a solution of NaBH₄ (1.1 eq) in water containing a small amount of NaOH to stabilize the borohydride.
-
Add the aqueous NaBH₄ solution to the toluene mixture and stir vigorously to create an emulsion.
-
Maintain the reaction at 25°C and monitor the color change from dark yellow to pale yellow, indicating the progress of the reaction. The reaction is typically complete within 1.5 hours.[2]
-
Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with water, followed by a wash with dilute acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 1-(o-methoxyphenyl)-2-nitroethane.
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |
| Catalyst | Aliquat 336 (Phase Transfer Catalyst) | [2] |
| Solvent System | Toluene/Water (two-phase) | [2] |
| Reaction Time | 1.5 hours | [2] |
| Temperature | 25°C | [2] |
| Typical Yield | High (>90%) | [2] |
Table 2: Summary of Conditions for Selective C=C Reduction of Nitrostyrenes.
This protocol outlines a facile, one-pot reduction of both the double bond and the nitro group to afford the corresponding phenethylamine, a common precursor to many alkaloids.[3]
Materials:
-
o-Methoxy-β-nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂) solution (2 M)
-
2-Propanol/Water mixture (2:1)
-
Sodium hydroxide (NaOH) solution (35%)
-
Hydrochloric acid (HCl) in dioxane (4 N) (for salt formation)
Procedure:
-
In a round-bottomed flask, suspend NaBH₄ (7.5 eq) in a 2:1 mixture of 2-propanol and water.
-
Add the o-methoxy-β-nitrostyrene (1.0 eq) in small portions to the stirring suspension.
-
Add a freshly prepared 2 M solution of CuCl₂ dropwise to the reaction mixture.
-
Reflux the reaction at 80°C and monitor its completion by TLC (typically 10-30 minutes).[3]
-
Cool the reaction to room temperature and add a 35% NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
For purification and handling, the amine can be converted to its hydrochloride salt by treating the crude product with a 4 N HCl solution in dioxane.
| Parameter | Value | Reference |
| Reducing System | NaBH₄ / CuCl₂ | [3] |
| Solvent | 2-Propanol / Water | [3] |
| Reaction Time | 10-30 minutes | [3] |
| Temperature | 80°C (Reflux) | [3] |
| Typical Yield | 62-83% | [3] |
Table 3: Summary of Conditions for One-Pot Reduction to Phenethylamines.
References
One-Pot Synthesis of 7-Methoxyindole from 1-Methoxy-2-(2-nitrovinyl)benzene: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the one-pot synthesis of 7-methoxyindole from 1-methoxy-2-(2-nitrovinyl)benzene has been compiled to support researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and quantitative data for the efficient synthesis of this valuable indole derivative, a common scaffold in pharmacologically active compounds.
The synthesis of substituted indoles is a cornerstone of medicinal chemistry. The methodologies outlined below focus on the reductive cyclization of o-alkoxynitrostyrenes, offering a streamlined and efficient route to 7-alkoxyindoles. These one-pot procedures are advantageous as they minimize the need for purification of intermediates, thereby saving time and resources.
Application Notes
The one-pot synthesis of 7-methoxyindole from this compound is a robust and versatile reaction with broad applications in organic synthesis and medicinal chemistry. The primary transformation involves the reduction of the nitro group and the vinyl double bond, followed by an intramolecular cyclization to form the indole ring. This method is particularly useful for the following reasons:
-
Efficiency: By combining multiple reaction steps into a single pot, this approach significantly reduces reaction time, solvent usage, and waste generation compared to traditional multi-step syntheses.
-
Atom Economy: The direct conversion of the nitrostyrene to the indole product maximizes the incorporation of atoms from the starting material into the final product.
-
Versatility: The reaction conditions can be adapted for the synthesis of various substituted indoles by employing appropriately substituted nitrostyrenes.
-
Relevance in Drug Discovery: 7-methoxyindole and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including those with potential applications as anti-inflammatory, anti-cancer, and anti-viral agents.
Several reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and outcomes. Common methods include catalytic hydrogenation and reduction with metals in acidic media.
Experimental Protocols
Two primary one-pot methods for the synthesis of 7-methoxyindole from this compound are detailed below: Catalytic Hydrogenation and Reduction with Iron in Acetic Acid.
Method 1: One-Pot Synthesis via Catalytic Hydrogenation
This method utilizes palladium on carbon (Pd/C) as a catalyst for the reduction of the nitro group and the double bond, followed by in-situ cyclization.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-2-(2-nitrovinyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methoxy-2-(2-nitrovinyl)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is the Henry condensation reaction (also known as a nitroaldol reaction). This reaction involves the base-catalyzed condensation of 2-methoxybenzaldehyde with nitromethane.[1]
Q2: What are the critical parameters influencing the yield of the Henry reaction for this synthesis?
A2: The yield of the reaction is significantly influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and the purity of the starting materials. Careful optimization of these parameters is crucial for achieving high yields.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: A potential side reaction is the oligomerization of the product, β-nitrostyrene. This can be more prevalent with certain catalysts or at elevated temperatures. Additionally, if the reaction conditions are not carefully controlled, the formation of the intermediate nitro alcohol may be favored over the desired dehydrated nitrostyrene product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the starting materials (2-methoxybenzaldehyde) and the formation of the this compound product. A suitable eluent system, such as a mixture of petroleum ether and diethyl ether, can be used for this purpose.
Q5: What is the best method for purifying the crude product?
A5: Recrystallization is a highly effective method for purifying crude this compound.[2] Suitable solvents for recrystallization include ethanol, isopropanol, or a mixed solvent system. The goal is to use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Ineffective Catalyst | The chosen catalyst may not be optimal. Experiment with different base catalysts such as ammonium acetate, methylamine, or sodium hydroxide.[1] |
| Incorrect Reaction Temperature | A temperature that is too low can lead to a slow reaction rate, while a temperature that is too high can promote side reactions. Optimize the temperature based on the chosen catalyst and solvent system. For instance, reactions with sodium hydroxide may require cooling, while those with ammonium acetate in acetic acid often require reflux.[1] |
| Poor Quality of Starting Materials | Impurities in 2-methoxybenzaldehyde or nitromethane can inhibit the reaction. Ensure the use of high-purity, and preferably freshly distilled, starting materials. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Presence of Excess Water | The dehydration of the intermediate nitroalcohol is a key step. The presence of excess water can inhibit this dehydration. Consider using a solvent system that aids in water removal, such as glacial acetic acid.[5] |
Problem 2: Formation of an Oily Product Instead of Crystals
| Possible Cause | Troubleshooting Steps |
| Incomplete Dehydration of the Nitro Alcohol Intermediate | The intermediate β-nitro alcohol may not have fully dehydrated to the desired nitrostyrene. Ensure the reaction conditions (e.g., sufficient heating, appropriate catalyst) favor dehydration.[5] |
| Incorrect Workup Procedure | The order of addition during the acidic workup is crucial. The alkaline reaction mixture should be added slowly to the acid with vigorous stirring. Reversing this addition can lead to the formation of an oil.[1] |
| Presence of Impurities | Impurities can interfere with the crystallization process. Ensure the crude product is subjected to an appropriate purification method like recrystallization. |
Problem 3: Product Discoloration (Darkening of Reaction Mixture)
| Possible Cause | Troubleshooting Steps |
| Side Reactions and Polymerization | The formation of colored byproducts can occur, especially at higher temperatures or with prolonged reaction times. Minimize the reaction temperature and time as much as possible without sacrificing the yield.[5] |
| Oxidation of Starting Materials or Product | Sensitivity to air and light can cause degradation and discoloration. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting the reaction vessel from light can mitigate this issue. |
Experimental Protocols
Protocol 1: Ammonium Acetate Catalyzed Synthesis
This protocol is a common and effective method for the synthesis of nitrostyrenes.
Materials:
-
2-methoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzaldehyde (1 equivalent) and ammonium acetate (0.3 equivalents) in glacial acetic acid.
-
To this solution, add nitromethane (5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-water with stirring. A yellow solid should precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from hot ethanol.
Protocol 2: Recrystallization for Purification
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.[2]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the crystals thoroughly.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrostyrene Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Reference |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | 2-6 | 70-85 | [6] |
| Sodium Hydroxide | Methanol | 10-15 | 1-3 | 60-75 | [1] |
| Methylamine | Methanol | Room Temp | 24 | 75-90 | [7] |
| Imidazole | Solvent-free (grinding) | Room Temp | 0.1-1 | 80-95 | [8] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting the Henry Condensation of o-Anisaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Henry condensation of o-anisaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the Henry condensation of o-anisaldehyde?
The Henry condensation of o-anisaldehyde is susceptible to several side reactions, primarily due to the nature of the aldehyde and the basic reaction conditions required. The most common side reactions include:
-
Cannizzaro Reaction: Since o-anisaldehyde lacks α-hydrogens, it can undergo a base-induced disproportionation where two molecules of the aldehyde react to form o-anisyl alcohol and o-anisic acid. This is a significant competing reaction, especially with strong bases.[1][2][3]
-
Dehydration of the β-nitro alcohol: The initially formed β-nitro alcohol adduct, 1-(2-methoxyphenyl)-2-nitroethanol, can readily eliminate water under basic or thermal conditions to yield 2-methoxy-β-nitrostyrene.[4][5]
-
Retro-Henry Reaction: The Henry reaction is reversible. The β-nitro alcohol adduct can revert to the starting materials, o-anisaldehyde and the nitroalkane, particularly at elevated temperatures or in the presence of a strong base.
Q2: My reaction is yielding significant amounts of o-anisyl alcohol and o-anisic acid. What is causing this and how can I prevent it?
The formation of o-anisyl alcohol and o-anisic acid is indicative of the Cannizzaro reaction, a common side reaction for aldehydes lacking alpha-hydrogens, such as o-anisaldehyde, in the presence of a strong base.[1][2]
Troubleshooting Steps:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) strongly promote the Cannizzaro reaction.[1][2] Consider using a milder base such as triethylamine (Et₃N), ammonium acetate, or a weaker inorganic base like potassium carbonate (K₂CO₃).
-
Base Concentration: The Cannizzaro reaction is typically second order in aldehyde and first or second order in base.[1] Using a catalytic amount of a milder base can favor the Henry reaction over the Cannizzaro pathway.
-
Temperature: While the Henry reaction can be slow at lower temperatures, high temperatures can also favor the Cannizzaro reaction. Optimization of the reaction temperature is crucial.
Q3: The main product of my reaction is 2-methoxy-β-nitrostyrene instead of the desired β-nitro alcohol. How can I favor the formation of the alcohol?
The formation of the nitrostyrene is due to the dehydration of the intermediate β-nitro alcohol.[4][5]
Troubleshooting Steps:
-
Temperature Control: Elevated temperatures promote the elimination of water. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help preserve the β-nitro alcohol.
-
Choice of Base: Strong bases can facilitate the elimination reaction. Using a milder base can reduce the rate of dehydration.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased dehydration. Monitor the reaction progress and work it up as soon as the formation of the desired product is maximized.
Q4: My reaction yield is low, and I am recovering a significant amount of starting material (o-anisaldehyde). What could be the issue?
Low conversion with recovery of starting materials can be attributed to an inefficient forward reaction or a significant retro-Henry reaction.
Troubleshooting Steps:
-
Catalyst/Base Activity: Ensure the base or catalyst being used is active and not degraded.
-
Temperature: While high temperatures can promote the retro-Henry reaction, a temperature that is too low may result in a very slow reaction rate. A careful balance is needed.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time.
-
Minimizing the Retro-Henry Reaction: The retro-Henry reaction is favored by conditions similar to those that promote the forward reaction (i.e., the presence of a base). To minimize it, consider using a catalyst system that favors the forward reaction at a lower temperature. Once the reaction is complete, immediate quenching with a mild acid can neutralize the base and prevent the reverse reaction during workup.
Data Presentation
The following tables summarize quantitative data on the yields of products and side products in reactions relevant to the Henry condensation of o-anisaldehyde.
Table 1: Yields of Cannizzaro Reaction Products for p-Anisaldehyde under Solvent-Free Conditions
Note: This data is for p-anisaldehyde and serves as an illustrative example of the Cannizzaro reaction that o-anisaldehyde can also undergo.
| Catalyst | Temperature (°C) | Time (min) | Yield of p-Anisyl Alcohol (%) | Yield of p-Anisic Acid (%) | Reference |
| KOH | 50 | 90 | 95.16 | 95.04 | [6] |
Table 2: Yields of Henry Reaction Products for Various Aromatic Aldehydes
Note: This table provides context on the yields achievable for the Henry reaction with different substituted benzaldehydes.
| Aldehyde | Catalyst System | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| o-Nitrobenzaldehyde | (S)-Cu1 complex, NaOAc | Room Temp | 24 | β-nitro alcohol | 96 | [7] |
| Benzaldehyde | Calcined Cu:Mg:Al (2:1:1) | 50 | - | β-nitro alcohol | 98 | [4] |
| o-Anisaldehyde | Chiral Cu(II) complex | Room Temp | 72 | (R)-1-(2-Methoxyphenyl)-2-nitroethanol | 92 |
Experimental Protocols
Key Experiment: Henry Condensation of o-Anisaldehyde with Nitromethane
This protocol is a general procedure and may require optimization for specific laboratory conditions and desired outcomes.
Objective: To synthesize 1-(2-methoxyphenyl)-2-nitroethanol via the Henry condensation of o-anisaldehyde and nitromethane, with considerations for minimizing side reactions.
Materials:
-
o-Anisaldehyde
-
Nitromethane
-
Triethylamine (Et₃N) or another suitable mild base
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-anisaldehyde (1 equivalent) in ethanol.
-
Add nitromethane (1.5-2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Base: Slowly add triethylamine (0.1-0.2 equivalents) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as determined by TLC, typically after several hours), quench the reaction by adding 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired 1-(2-methoxyphenyl)-2-nitroethanol.
Mandatory Visualization
Caption: Main reaction and side pathways in the Henry condensation of o-anisaldehyde.
Caption: Troubleshooting workflow for side reactions in the Henry condensation.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scirp.org [scirp.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 7. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude o-Methoxy-β-Nitrostyrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude o-methoxy-β-nitrostyrene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
Common issues encountered during the purification of o-methoxy-β-nitrostyrene are addressed below in a question-and-answer format.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the product separates as a liquid rather than a solid, is a common issue. It often occurs if the solution is supersaturated to a high degree or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1: Add more solvent. Your solution may be too concentrated. Re-heat the mixture until the oil fully dissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.
-
Solution 2: Lower the cooling temperature. If the product is melting, it may be coming out of the solution at a temperature above its melting point. Try cooling the solution to a lower temperature more gradually.
-
Solution 3: Change the solvent system. The solubility profile of your compound in the chosen solvent may be unsuitable. Consider using a different solvent or a mixed solvent system. Good starting points for o-methoxy-β-nitrostyrene include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: A low yield can be attributed to several factors.
-
Excessive solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. To check for this, you can try evaporating some of the solvent from the filtrate to see if more product crystallizes. In future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you may lose product. Ensure your filtration apparatus is pre-heated to prevent this.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can sometimes improve yield, but be mindful that this may also cause more impurities to co-precipitate.
Q3: No crystals are forming, even after cooling the solution for an extended period. What's wrong?
A3: Failure to crystallize can be frustrating but is often solvable.
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure o-methoxy-β-nitrostyrene, add a tiny crystal to the solution to act as a template for crystallization.
-
-
Insufficient concentration: There may be too much solvent. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[1]
-
Presence of impurities: Some impurities can inhibit crystallization. If the solution is colored, adding a small amount of activated charcoal to the hot solution and then filtering it can help remove these impurities.
Q4: The purified product has a low melting point or appears discolored. How can I improve the purity?
A4: A low or broad melting point and discoloration are indicators of impurities.
-
Repeat the recrystallization: A second recrystallization can often significantly improve purity.
-
Consider column chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more effective method for separating compounds with different polarities. A common system for β-nitrostyrenes is silica gel with a mobile phase of hexane and diethyl ether.[2]
-
Wash the crystals: After filtration, ensure the crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in crude o-methoxy-β-nitrostyrene?
A: Common impurities can include unreacted starting materials such as o-methoxybenzaldehyde and nitromethane, as well as byproducts like the corresponding nitro alcohol intermediate. Polymerization of the nitrostyrene can also occur, especially if the reaction is heated for too long.[3]
Q: What is a suitable solvent for recrystallizing o-methoxy-β-nitrostyrene?
A: Alcohols such as ethanol and isopropanol are commonly used for recrystallizing β-nitrostyrenes.[4][5] Methanol has also been suggested as a suitable solvent.[3] The choice of solvent may require some empirical testing to find the optimal conditions for your specific crude product.
Q: What is the expected appearance and melting point of pure o-methoxy-β-nitrostyrene?
A: Pure β-nitrostyrenes are typically pale yellow crystalline solids.[4][6] The melting point for the closely related p-methoxy-β-nitrostyrene is reported to be in the range of 86-88 °C. While the melting point for the ortho-substituted isomer may differ slightly, a sharp melting point within a narrow range is a good indicator of purity.
Experimental Protocols
Recrystallization of o-Methoxy-β-Nitrostyrene
This protocol outlines the general procedure for purifying crude o-methoxy-β-nitrostyrene by recrystallization.
Materials:
-
Crude o-methoxy-β-nitrostyrene
-
Ethanol (or isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude o-methoxy-β-nitrostyrene in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Allow the crystals to dry completely before determining the yield and melting point.
Column Chromatography of o-Methoxy-β-Nitrostyrene
This protocol is for the purification of o-methoxy-β-nitrostyrene when recrystallization is insufficient.
Materials:
-
Crude o-methoxy-β-nitrostyrene
-
Silica gel (for column chromatography)
-
Hexane
-
Diethyl ether
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with silica gel in hexane.
-
Dissolve the crude o-methoxy-β-nitrostyrene in a minimal amount of the mobile phase (e.g., 9:1 hexane:diethyl ether) or a more polar solvent like dichloromethane if necessary, and then adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the mobile phase (e.g., 9:1 hexane:diethyl ether).[2]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified o-methoxy-β-nitrostyrene.
Data Presentation
Table 1: Recrystallization Solvent Selection
| Solvent | Suitability for β-Nitrostyrenes | Notes |
| Ethanol | Commonly used and effective.[4] | Good for obtaining crystalline products. |
| Isopropanol | A viable alternative to ethanol.[5] | May offer different solubility characteristics. |
| Methanol | Another suitable alcohol solvent.[3] | |
| Acetic Acid | Can be used, but may be harder to remove.[3] | |
| Hexane/Ethyl Acetate | A good mixed-solvent system for tuning polarity. | Useful if single solvents are not effective. |
Table 2: Typical Physical Properties of a Related Isomer (p-Methoxy-β-Nitrostyrene)
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 86-88 °C |
Visualizations
Caption: Experimental workflow for the purification of o-methoxy-β-nitrostyrene.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimization of Catalyst for the Henry Reaction of o-Anisaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst for the Henry reaction of o-anisaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Henry reaction of o-anisaldehyde, offering potential causes and solutions.
Question 1: Why is the yield of the β-nitro alcohol product consistently low?
Possible Causes:
-
Suboptimal Catalyst Choice and Loading: The selection and concentration of the catalyst are critical. Strong bases can promote side reactions, while an insufficient amount of catalyst will lead to an incomplete reaction.[1] The choice of catalyst, whether a metal complex or an organocatalyst, significantly impacts the reaction's efficiency.
-
Incorrect Reaction Temperature: Temperature affects both the reaction rate and the formation of byproducts. Elevated temperatures can cause dehydration of the desired nitro alcohol intermediate to a nitroalkene.[1][2]
-
Poor Quality of Reagents: Impurities in o-anisaldehyde or the nitroalkane can inhibit the catalyst or lead to unwanted side reactions.
-
Inappropriate Solvent: The solvent plays a crucial role in the reaction by influencing reactant solubility, catalyst activity, and the stability of intermediates.[3][4][5] The polarity of the solvent can significantly affect reaction rates and diastereoselectivity.[6]
-
Reversible Nature of the Reaction: The Henry reaction is reversible, which can limit the final product yield.[7][8]
Solutions:
-
Catalyst Screening and Optimization:
-
Screen a variety of catalysts, including different metal salts (e.g., Cu(OAc)₂) and ligands, or various organocatalysts.[9]
-
Systematically vary the catalyst loading to find the optimal concentration. A study on a lanthanide-based catalyst showed that increasing the catalyst from 1.0 to 5.0 mol% increased the yield, but further increases had a negligible effect.[6]
-
-
Temperature Optimization:
-
Ensure Reagent Purity:
-
Use freshly distilled or purified o-anisaldehyde.
-
Ensure the nitroalkane is pure and dry.
-
-
Solvent Selection:
-
Driving the Equilibrium:
-
In some cases, removing water from the reaction mixture can help to drive the reaction forward, especially if dehydration to the nitroalkene is the desired outcome.[10]
-
Question 2: How can I improve the diastereoselectivity or enantioselectivity of the reaction?
Possible Causes:
-
Achiral Catalyst or Racemic Catalyst: Using a non-chiral catalyst will result in a racemic mixture of products.
-
Suboptimal Chiral Ligand: The structure of the chiral ligand complexed with a metal catalyst is crucial for inducing stereoselectivity.
-
Incorrect Solvent Choice: The solvent can influence the transition state geometry, thereby affecting the stereochemical outcome.[3][5]
-
Reaction Temperature: Temperature can impact the energy difference between the diastereomeric transition states.
Solutions:
-
Use of Chiral Catalysts:
-
Ligand Modification:
-
If using a metal-based catalyst, screen a library of chiral ligands to find the one that provides the best stereoselectivity for o-anisaldehyde.
-
-
Solvent Optimization:
-
Evaluate a range of solvents to determine their effect on enantioselectivity. Some studies have shown that the same solvent can have different impacts on the enantioselectivity of different enzyme catalysts.[3]
-
-
Temperature Control:
Question 3: The catalyst appears to be deactivating over time. What could be the cause and how can it be prevented?
Possible Causes:
-
Air or Moisture Sensitivity: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture, which can lead to their decomposition.[13]
-
Product Inhibition: The product of the reaction may coordinate to the catalyst, inhibiting its activity.
-
Side Reactions: Undesired side reactions can generate species that poison the catalyst.
Solutions:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture.[13]
-
-
Dry Reagents and Solvents:
-
Use anhydrous solvents and ensure all reagents are thoroughly dried before use.
-
-
Catalyst Regeneration:
-
In some cases, particularly with heterogeneous catalysts, it may be possible to regenerate the catalyst. For example, a study on MCM-41 supported copper(II) salen complex showed it could be recycled.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst selection for the Henry reaction of o-anisaldehyde?
A1: Copper(II) complexes with chiral ligands are a well-established and effective class of catalysts for asymmetric Henry reactions.[9][11] Chiral bis(β-amino alcohol) ligands in complex with Cu(OAc)₂ have shown high efficacy.[9] Organocatalysts, such as derivatives of cinchona alkaloids or thioureas, are also excellent choices, particularly for their operational simplicity.[12]
Q2: How does the electronic nature of the substituent on the benzaldehyde affect the reaction?
A2: The electronic properties of substituents on the aromatic ring of the aldehyde can significantly influence the reaction rate. Electron-withdrawing groups generally make the aldehyde more electrophilic and can accelerate the reaction. Conversely, electron-donating groups, like the methoxy group in o-anisaldehyde, can decrease the aldehyde's reactivity.
Q3: What is the typical catalyst loading for a Henry reaction?
A3: Catalyst loading can vary significantly depending on the specific catalyst and reaction conditions. It typically ranges from 1 to 20 mol%.[9] It is always recommended to perform an optimization study to determine the lowest effective catalyst loading for a specific reaction to minimize cost and potential side reactions.[6][13]
Q4: What analytical techniques are used to monitor the progress and outcome of the Henry reaction?
A4: High-Performance Liquid Chromatography (HPLC) is commonly used to monitor the reaction progress and determine the yield of the product.[3] Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the product.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the product.
Data Presentation
Table 1: Effect of Solvent on Henry Reaction Yield and Enantioselectivity
| Entry | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | n-propanol | 24 | 75 | 80 | [3] |
| 2 | DMSO | 24 | 68 | 75 | [3] |
| 3 | THF | 24 | 82 | 86 | [3] |
| 4 | Toluene | 24 | 79 | 82 | [3] |
| 5 | Methanol | 24-48 | 88 | 85.3 | [9] |
| 6 | Isopropanol | 24-48 | 80 | 86.6 | [9] |
| Note: Data is illustrative and compiled from various studies on substituted benzaldehydes, not specifically o-anisaldehyde in all cases. |
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 5 | - | - | [9] |
| 2 | 10 | - | - | [9] |
| 3 | 20 | >99 | 94.6 | [9] |
| 4 | 25 | - | - | [9] |
| 5 | 1.0 | 67 | - | [6] |
| 6 | 3.0 | 91 | - | [6] |
| 7 | 5.0 | 92 | - | [6] |
| Note: Data is illustrative and compiled from various studies on substituted benzaldehydes, not specifically o-anisaldehyde in all cases. |
Experimental Protocols
General Protocol for a Copper-Catalyzed Asymmetric Henry Reaction
This protocol is a general guideline and may require optimization for the specific case of o-anisaldehyde.
-
Catalyst Preparation (in situ):
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon), add the copper(II) salt (e.g., Cu(OAc)₂, 0.2 equivalents).
-
Add the chiral ligand (e.g., a chiral diamine or amino alcohol, 0.22 equivalents).
-
Add the solvent (e.g., ethanol) and stir the mixture at room temperature for 1 hour to allow for complex formation.[13]
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add o-anisaldehyde (1.0 equivalent).
-
Add the nitroalkane (e.g., nitromethane, 2-5 equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or lower).
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the catalytic Henry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Henry Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization of 1-Methoxy-2-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methoxy-2-(2-nitrovinyl)benzene. The following information is designed to help you anticipate and prevent unwanted polymerization during synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a substituted nitrostyrene. Like other β-nitrostyrenes, it possesses a vinyl group activated by a strongly electron-withdrawing nitro group, making it susceptible to nucleophilic attack and anionic polymerization, particularly under basic conditions. The presence of the methoxy group on the benzene ring can also influence its reactivity.
Q2: What are the common initiators of polymerization for this compound?
Polymerization can be initiated by several factors, including:
-
Bases: Strong bases used in its synthesis (e.g., in the Henry condensation reaction) can catalyze anionic polymerization.
-
Heat: Elevated temperatures can promote thermal self-initiated polymerization.
-
Light: UV light can initiate radical polymerization.
-
Impurities: Acidic or basic impurities can also act as catalysts for polymerization.
Q3: What are the visible signs of polymerization?
Unwanted polymerization can manifest as:
-
Thickening or solidification of the reaction mixture or solution.
-
Formation of an insoluble, often colored, precipitate.
-
A significant decrease in the yield of the desired monomer.
Q4: Can this compound act as a polymerization inhibitor?
Interestingly, β-nitrostyrene derivatives themselves have been shown to act as inhibitors of radical polymerization for other monomers, such as styrene.[1] This is thought to occur through the release of nitrogen dioxide (NO₂), which is a radical scavenger. However, relying on this self-inhibition is not a reliable method for preventing its own polymerization, especially under conditions that favor anionic polymerization.
Troubleshooting Guide
Unwanted polymerization is a common challenge during the synthesis and handling of this compound. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Polymerization during Synthesis (Henry Reaction)
The Henry reaction, a common method for synthesizing nitrostyrenes, is typically base-catalyzed, creating a favorable environment for anionic polymerization of the product.
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies upon formation of the product. | Excessively strong or high concentration of base catalyst. | Use a milder base (e.g., ammonium acetate) or a weaker amine catalyst. Optimize the catalyst concentration to the minimum effective amount. |
| Low yield of desired product with significant insoluble material. | High reaction temperature accelerating polymerization. | Maintain a lower reaction temperature. For the Henry reaction, careful temperature control is crucial, especially during the addition of a strong base.[2] |
| Polymerization occurs during workup. | Residual base in the product during purification. | Thoroughly neutralize the reaction mixture before workup and extraction. Wash the organic extracts with a dilute acid (e.g., 1M HCl) to remove any remaining base. |
Problem 2: Polymerization during Storage or Subsequent Reactions
This compound can polymerize over time, especially when exposed to heat or light.
| Symptom | Possible Cause | Recommended Solution |
| Stored product solidifies or becomes discolored. | Exposure to heat and/or light. | Store the compound in a cool, dark place, preferably in an amber vial. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Polymerization occurs in a subsequent reaction. | Incompatible reaction conditions (e.g., presence of strong bases or radical initiators). | Add a suitable polymerization inhibitor to the reaction mixture before adding the this compound. |
Data on Polymerization Inhibitors
While specific quantitative data for the inhibition of this compound polymerization is limited, data from studies on similar monomers like styrene can provide valuable guidance.
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action | Considerations |
| Phenolic Compounds | Hydroquinone, Butylated hydroxytoluene (BHT) | 50-500 ppm | Radical scavengers; donate a hydrogen atom to propagating radicals. | Often require the presence of oxygen to be effective. |
| Nitroxide Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 10-200 ppm | Highly efficient radical scavengers that form stable adducts with growing polymer chains. | Effective in the absence of oxygen. |
| Other | p-Benzoquinone | 100-1000 ppm | Acts as a radical trap. | Can sometimes act as a retarder rather than a true inhibitor. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Henry Reaction with Polymerization Prevention
This protocol is adapted from general procedures for the Henry reaction.[3][4]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzaldehyde (1 equivalent) in nitromethane (2-3 equivalents).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add a solution of a suitable base (e.g., a catalytic amount of aqueous NaOH or methanolic KOH) dropwise to the cooled, stirring mixture. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-10 °C) until completion (monitor by TLC).
-
Workup: Quench the reaction by adding it to a cold, dilute acid solution (e.g., 1M HCl) with vigorous stirring.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the organic layer sequentially with water, dilute acid, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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Purification and Storage: Purify the crude product quickly, for example, by recrystallization from a suitable solvent at a low temperature. For storage, add a polymerization inhibitor (e.g., 100 ppm of BHT) and store in a cool, dark place.
Visualizations
Caption: A troubleshooting flowchart for polymerization issues.
Caption: Experimental workflow to prevent polymerization.
References
Troubleshooting low conversion in nitrostyrene synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion and other issues during the synthesis of nitrostyrenes, primarily via the Henry-Knoevenagel condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-nitrostyrene?
A1: The most prevalent and well-documented method is the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde, such as benzaldehyde, with a nitroalkane, typically nitromethane.[1][2][3] The initial product is a β-nitro alcohol, which is subsequently dehydrated to yield the nitrostyrene.[1]
Q2: What are the typical catalysts and solvents used in nitrostyrene synthesis?
A2: The choice of catalyst and solvent is crucial for the success of the Henry reaction. Common combinations include:
-
Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents such as methanol or ethanol.[3][4]
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Amine catalysts such as primary aliphatic amines (e.g., methylamine) or ammonium acetate in glacial acetic acid.[3][4]
-
Other reported catalysts include aniline and benzylamine.[3]
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Solvents are often chosen based on the catalyst. Methanol and ethanol are common with alkali hydroxides, while glacial acetic acid is frequently used with ammonium acetate.[3] Toluene has also been employed, particularly in methods designed to remove water during the reaction.[3]
Q3: I am observing a very low or no yield of my desired nitrostyrene. What are the likely causes?
A3: Low conversion in nitrostyrene synthesis can be attributed to several factors:[3][5]
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Ineffective Catalyst: The chosen catalyst may not be optimal for your specific substrates.[3][5]
-
Incorrect Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to side reactions and polymerization.[3][4]
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Poor Reagent Quality: Impurities in the aromatic aldehyde or nitroalkane can inhibit the reaction. It is often recommended to use freshly distilled benzaldehyde.[3][6]
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Insufficient Reaction Time: The reaction may not have reached completion.[3]
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Substrate Reactivity: Steric hindrance on the aldehyde or nitroalkane can impede the reaction. Electron-withdrawing groups on the aromatic aldehyde generally favor the reaction, while electron-donating groups can slow it down.[5]
-
Side Reactions: Competing reactions like the Cannizzaro reaction, self-condensation of the aldehyde, or polymerization of the nitrostyrene product can consume starting materials.[4][5]
Q4: My reaction produced an oil instead of a crystalline solid. How can I resolve this?
A4: The formation of an oily product is a common issue and can often be attributed to:
-
Formation of the Saturated Nitro Alcohol Intermediate: This can occur due to an incorrect workup procedure.[3] It is crucial to add the alkaline reaction mixture slowly to the acid with vigorous stirring. Reversing the order of addition often leads to the formation of an oil.[3]
-
Presence of Impurities: Impurities can prevent crystallization.[3] Attempting purification of the oil via column chromatography or by dissolving it in a minimal amount of a hot solvent and allowing it to cool may induce crystallization.[3]
Q5: The reaction mixture has formed a significant amount of polymer. How can this be prevented?
A5: Polymerization of the nitrostyrene product can be a significant side reaction, especially under basic conditions.[4][5] To minimize polymer formation:
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this can lead to the formation of high-melting polymers.[4]
-
Temperature Management: Elevated temperatures can increase the rate of polymerization.[4]
-
Catalyst Choice: Some catalysts, like methanolic methylamine, may be more prone to causing polymerization if the product does not precipitate quickly.[4] The use of ammonium acetate in acetic acid has been noted to reduce the formation of unwanted polymeric byproducts.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low conversion in nitrostyrene synthesis.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Catalyst | Screen different catalysts. If a strong base like KOH is ineffective, consider an amine catalyst such as methylamine or ammonium acetate in acetic acid.[3][4] |
| Suboptimal Temperature | Optimize the reaction temperature. For reactions catalyzed by NaOH, maintain a temperature of 10-15°C during the base addition.[3][6] For ammonium acetate methods, refluxing in acetic acid is a common practice.[3] |
| Poor Reagent Quality | Use freshly distilled aromatic aldehyde and ensure the nitroalkane is of high purity.[3][6] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Reversibility of the Reaction | The Henry reaction is reversible, which can limit the yield.[5] Driving the reaction towards the product by removing water (e.g., azeotropic distillation with toluene) can be beneficial. |
Experimental Protocols
Protocol 1: General Procedure for β-Nitrostyrene Synthesis using Sodium Hydroxide
This protocol is adapted from established procedures for the synthesis of β-nitrostyrene.[1][6]
Materials:
-
Benzaldehyde (5 moles)
-
Nitromethane (5 moles)
-
Methanol (1000 mL)
-
Sodium hydroxide (5.25 moles)
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane, benzaldehyde, and methanol.
-
Cool the reaction vessel in a freezing mixture of ice and salt.[1]
-
Prepare a solution of sodium hydroxide in water and cool it.
-
Cautiously add the cold sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, ensuring the temperature is maintained between 10-15°C. A bulky white precipitate will form.[1][6]
-
After the addition is complete, continue stirring for an additional 15 minutes.[1]
-
Convert the resulting paste to a clear solution by adding 3-3.5 L of ice water containing crushed ice.[1]
-
Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.[1]
-
Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.
-
Wash the solid with water until it is free from chlorides.[1]
-
Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is in the range of 80-83%.[1]
Protocol 2: Synthesis of m-Nitrostyrene via Decarboxylation
This protocol describes the synthesis of m-nitrostyrene from m-nitrocinnamic acid.[7]
Materials:
-
m-Nitrocinnamic acid (0.155 mole)
-
Copper powder (2 g)
-
Dry quinoline (60 mL)
-
Concentrated Hydrochloric Acid
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a 250-mL two-necked flask equipped with a thermometer and an air condenser, place m-nitrocinnamic acid, copper powder, and dry quinoline.
-
Heat the flask to 185–195°C, at which point a steady stream of carbon dioxide will be evolved.
-
After 2–3 hours, cool the reaction mixture and pour it into a mixture of concentrated hydrochloric acid and ice.
-
Isolate the m-nitrostyrene by steam distillation, collecting approximately 1 L of distillate.
-
Extract the aqueous distillate with three portions of chloroform.
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Remove the chloroform by distillation.
-
Distill the residue under reduced pressure (3–5 mm) to obtain m-nitrostyrene as a yellow liquid. The reported yield is 56–60%.[7]
Visualizations
Troubleshooting Workflow for Low Nitrostyrene Conversion
Caption: A decision tree for troubleshooting low conversion in nitrostyrene synthesis.
General Synthesis Pathway: Henry-Knoevenagel Condensation
Caption: The reaction pathway for the synthesis of β-nitrostyrene via the Henry-Knoevenagel condensation.
References
Technical Support Center: Purification of 1-Methoxy-2-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-2-(2-nitrovinyl)benzene. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Henry condensation?
A1: Common impurities include unreacted starting materials such as 2-methoxybenzaldehyde and nitromethane. The intermediate β-nitro alcohol (1-(2-methoxyphenyl)-2-nitroethanol) may also be present if the dehydration step is incomplete. Additionally, side reactions can lead to the formation of polymeric byproducts, which often present as a dark, tarry substance.[1][2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of nitrostyrenes, including this compound, are recrystallization and column chromatography.[3] Recrystallization is often sufficient for removing most impurities and is generally more scalable.[4] Column chromatography can provide a higher degree of purity, which may be necessary for certain applications.[1][5]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Alcohols such as ethanol, methanol, or isopropanol are commonly used for the recrystallization of nitrostyrenes.[6] A mixed solvent system, such as dichloromethane-hexane, can also be effective.[3] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery.
Q4: What is a suitable mobile phase for the column chromatography of this compound?
A4: A common mobile phase for the purification of nitrostyrenes by silica gel column chromatography is a mixture of hexane and ethyl acetate.[7] The polarity of the eluent can be adjusted by changing the ratio of the two solvents to achieve optimal separation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure. The cooling rate is too rapid. | - Select a solvent with a lower boiling point. - Purify the crude product by another method, such as a simple filtration or extraction, before recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][8] |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.[8][9] - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.[8] |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a minimal amount of cold solvent to wash the crystals. - If performing a hot filtration, preheat the funnel and filter paper to prevent premature crystallization.[1] |
| Crystals are colored. | Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the yield. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | The chosen eluent system has incorrect polarity. The column was not packed properly. | - Adjust the solvent ratio of the mobile phase. A less polar eluent will generally result in slower elution and better separation. - Ensure the silica gel is packed uniformly without any cracks or channels. |
| The compound does not elute from the column. | The eluent is not polar enough. The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase. - Test the stability of your compound on a small amount of silica gel before performing chromatography.[10] |
| The compound elutes too quickly. | The eluent is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of bands. | The sample was overloaded on the column. The compound has low solubility in the eluent. | - Use a larger column or reduce the amount of sample loaded. - Ensure the compound is fully dissolved in a minimal amount of the mobile phase before loading. |
Data Presentation
The following table summarizes typical purity levels and recovery yields for the purification of nitrostyrenes. Please note that specific values for this compound may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Recovery Yield (Typical) |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 85-95% | >99% | 50-80% |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 7. rsc.org [rsc.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
Temperature control in the synthesis of o-methoxy-beta-nitrostyrene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the critical role of temperature control in the synthesis of o-methoxy-β-nitrostyrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing o-methoxy-β-nitrostyrene? A1: The most common method is the Henry-Knoevenagel condensation reaction between o-methoxybenzaldehyde and nitromethane. This reaction is typically catalyzed by a base, and the choice of catalyst dictates the optimal temperature range. The two main approaches are a low-temperature method using a strong base like sodium hydroxide (NaOH) and a high-temperature method using a weaker base like ammonium acetate in a suitable solvent.
Q2: Why is temperature control so critical in this synthesis? A2: Temperature control is paramount for maximizing product yield and purity. In the base-catalyzed reaction, excessive temperatures can lead to the formation of unwanted side products and polymerization of the desired nitrostyrene.[1] For the ammonium acetate-catalyzed reaction, the temperature needs to be high enough to drive the reaction to completion but not so high as to cause degradation of reactants or products.
Q3: What is the ideal temperature for the NaOH-catalyzed synthesis? A3: For the NaOH-catalyzed condensation, it is crucial to maintain a low temperature, typically between 10-15°C, during the addition of the base.[2] Some protocols even recommend temperatures below 5°C to minimize side reactions.
Q4: What is the typical temperature range for the ammonium acetate-catalyzed synthesis? A4: The ammonium acetate-catalyzed method is generally performed at higher temperatures, often under reflux. The exact temperature will depend on the solvent used, but it is commonly in the range of 80-110°C when glacial acetic acid is the solvent.
Q5: Can microwave synthesis be used, and what are the temperature considerations? A5: Yes, microwave-assisted synthesis can significantly reduce reaction times. In this method, temperatures can be higher than conventional heating, for instance, around 150°C for short durations, leading to rapid product formation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions and polymerization. | Optimize the reaction temperature based on the chosen catalytic method. For NaOH-catalyzed reactions, ensure the temperature is maintained between 10-15°C during base addition. For the ammonium acetate method, ensure the reaction is brought to a gentle reflux. |
| Ineffective Catalyst: The chosen catalyst may not be suitable for the specific substrates or may be of poor quality. | Consider trying an alternative catalyst. If using a strong base method with poor results, the ammonium acetate method may be more effective. | |
| Poor Quality Reagents: Impurities in the o-methoxybenzaldehyde or nitromethane can inhibit the reaction. | Use freshly distilled o-methoxybenzaldehyde and high-purity nitromethane. | |
| Formation of a Dark, Tarry Substance | Excessive Temperature: Overheating, especially in the presence of a strong base, can lead to polymerization and the formation of complex side products. | For base-catalyzed reactions, improve the cooling efficiency of the reaction setup. Add the base dropwise and monitor the temperature closely. For reflux reactions, ensure the heating is not too vigorous. |
| Prolonged Reaction Time at High Temperature: Even at the correct reflux temperature, extended reaction times can lead to product degradation. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. | |
| Product is an Oil that Won't Crystallize | Impurities: The presence of side products or unreacted starting materials can prevent crystallization. | Purify the crude product using column chromatography. |
| Presence of Stereoisomers: The presence of both E and Z isomers might result in an oily product. | Recrystallization from a suitable solvent system may help in isolating the desired isomer. |
Data Presentation
Table 1: Comparison of Catalytic Methods and Corresponding Temperatures
| Catalyst | Solvent | Typical Temperature Range | Reported Yield (General Nitrostyrenes) | Key Considerations |
| Sodium Hydroxide (NaOH) | Methanol/Ethanol | 10-15°C | 80-83% | Highly exothermic reaction requiring careful temperature control.[2] |
| Ammonium Acetate | Glacial Acetic Acid | Reflux (~100-110°C) | Good to Excellent | Generally avoids the formation of high-melting polymers.[1] |
| Methylamine | Methanol | Room Temperature | Variable | Reaction time can be long (hours to days).[1] |
| Microwave-Assisted (Ammonium Acetate) | Nitromethane | 150°C | High | Significantly reduced reaction time (minutes).[3] |
Table 2: Illustrative Yield of Methoxy-Substituted β-Nitrostyrenes at Different Temperatures
Note: Data for the ortho-isomer is limited; this table includes data for the para-isomer (p-methoxy-β-nitrostyrene) to illustrate the effect of temperature.
| Compound | Catalyst | Solvent | Temperature | Yield | Reference |
| p-methoxy-β-nitrostyrene | Ammonium Acetate | Acetic Acid | Reflux (~100°C) | 75% | [4] |
| 3,4-dimethoxy-β-nitrostyrene | Ammonium Acetate | Glacial Acetic Acid | 50°C (Reflux) | 50.5% | [5] |
| 4-hydroxy-3-methoxy-β-nitrostyrene | Ammonium Acetate | Nitromethane | Reflux | Not specified | [3] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis using Sodium Hydroxide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine o-methoxybenzaldehyde (1 mole), nitromethane (1.1 moles), and methanol (500 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to below 5°C with stirring.
-
Base Addition: Prepare a solution of sodium hydroxide (1.1 moles) in water (200 mL) and cool it to below 10°C. Add this solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 15°C.
-
Reaction: After the complete addition of the NaOH solution, continue stirring the mixture in the ice bath for another 30 minutes. A precipitate may form.
-
Workup: Pour the reaction mixture into a beaker containing a stirred solution of concentrated hydrochloric acid (200 mL) in ice water (1 L).
-
Isolation: The crude o-methoxy-β-nitrostyrene will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol or isopropanol to obtain pure o-methoxy-β-nitrostyrene.
Protocol 2: High-Temperature Synthesis using Ammonium Acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-methoxybenzaldehyde (1 mole), nitromethane (1.5 moles), ammonium acetate (0.5 moles), and glacial acetic acid (250 mL).
-
Heating: Heat the mixture to a gentle reflux (approximately 100-110°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker of ice water (1 L) with stirring.
-
Isolation: The o-methoxy-β-nitrostyrene will precipitate as a yellow solid. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or methanol.
Mandatory Visualization
Caption: Comparative experimental workflows for the synthesis of o-methoxy-β-nitrostyrene.
Caption: A decision tree for troubleshooting low yield related to temperature control.
References
Technical Support Center: The Henry Reaction with Substituted Benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Henry (nitroaldol) reaction with substituted benzaldehydes.
Troubleshooting Guides
This section addresses common issues encountered during the Henry reaction, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my desired β-nitro alcohol low?
Low yields can stem from several factors, from reaction equilibrium to the formation of by-products. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Reaction Equilibrium | The Henry reaction is reversible.[1] To drive the reaction towards the product, consider using a milder base to avoid rapid retro-Henry reaction. Lowering the reaction temperature can sometimes favor the forward reaction, although this may increase reaction time. |
| Suboptimal Catalyst | The choice and concentration of the base catalyst are critical. Strong bases can promote side reactions, while an insufficient amount of a weaker catalyst can lead to an incomplete reaction.[2] Screen different catalysts such as organic bases (e.g., DBU) or phase transfer catalysts, which can offer milder conditions and improved yields. |
| Dehydration of the Product | The β-nitro alcohol product can dehydrate to form a nitroalkene, especially at elevated temperatures or with strong bases.[1][3] To minimize this, use milder reaction conditions (lower temperature, weaker base) and monitor the reaction closely to stop it before significant dehydration occurs. |
| Cannizzaro Reaction | For sterically hindered benzaldehydes or in the presence of a strong base, a self-condensation of the aldehyde (Cannizzaro reaction) can occur, consuming the starting material.[1][4] Using a milder base and ensuring the nitroalkane is deprotonated before the addition of the aldehyde can help mitigate this side reaction. |
| Poor Reagent Quality | Impurities in the substituted benzaldehyde or nitroalkane can inhibit the reaction or lead to unwanted side products. Ensure the purity of your starting materials. |
Question 2: My primary by-product is the corresponding nitroalkene. How can I minimize its formation?
The formation of the nitroalkene is a common issue, arising from the dehydration of the desired β-nitro alcohol.[1][3]
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| High Reaction Temperature | Elevated temperatures promote the elimination of water from the β-nitro alcohol.[3] Conduct the reaction at a lower temperature (e.g., room temperature or below). |
| Strong Base | Strong bases can facilitate the dehydration process.[5] Opt for a milder base catalyst, such as triethylamine or an amine-based organocatalyst. |
| Prolonged Reaction Time | Leaving the reaction for an extended period after completion can lead to the slow dehydration of the product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed. |
Question 3: The reaction is very slow or does not proceed to completion. What can I do?
A sluggish reaction can be frustrating. Several factors can contribute to slow reaction kinetics.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Electron-Donating Substituents | Benzaldehydes with electron-donating groups (e.g., methoxy, alkyl groups) are generally less reactive in the Henry reaction. For these substrates, a stronger base or a higher reaction temperature may be necessary to achieve a reasonable reaction rate. However, be mindful that harsher conditions can promote by-product formation. |
| Insufficient Catalyst | The catalytic amount of base may not be sufficient to drive the reaction. A slight increase in the catalyst loading may improve the reaction rate. |
| Poor Solubility | If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow. Ensure you are using an appropriate solvent that dissolves both the substituted benzaldehyde and the nitroalkane. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Henry reaction with substituted benzaldehydes?
The most frequently observed by-products are:
-
Nitroalkenes : Formed through the dehydration of the primary β-nitro alcohol product. This is often favored by higher temperatures and stronger bases.[1][3]
-
Cannizzaro reaction products : In the presence of a strong base, the benzaldehyde can undergo a disproportionation reaction to yield the corresponding benzoic acid and benzyl alcohol. This is more prevalent with sterically hindered aldehydes.[1][4]
-
Double Henry reaction products : In some cases, particularly with formaldehyde, the product can react again with another molecule of the aldehyde.[4]
Q2: How do substituents on the benzaldehyde ring affect the reaction?
Substituents on the aromatic ring have a significant electronic effect on the reactivity of the aldehyde:
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halides) increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, typically resulting in slower reaction rates.[6]
Q3: What is the role of the base in the Henry reaction?
The base plays a crucial catalytic role by deprotonating the nitroalkane to form a resonance-stabilized nitronate anion. This anion then acts as the nucleophile, attacking the carbonyl carbon of the benzaldehyde.[7]
Q4: Can the Henry reaction be performed stereoselectively?
Yes, significant progress has been made in developing asymmetric Henry reactions to control the stereochemistry of the product. This is often achieved using chiral catalysts, such as chiral copper complexes or organocatalysts.[8]
Experimental Protocols
General Protocol for the Henry Reaction of a Substituted Benzaldehyde with Nitromethane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Nitromethane (1.2 mmol)
-
Base catalyst (e.g., triethylamine, 0.1 mmol)
-
Solvent (e.g., ethanol, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and the solvent (5 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add nitromethane (1.2 mmol) to the solution.
-
Slowly add the base catalyst (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Asymmetric Henry Reaction using a Chiral Copper Catalyst [8]
Materials:
-
Chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%)
-
Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%)
-
Ethanol (2 mL)
-
Substituted benzaldehyde (0.2 mmol)
-
Nitromethane (2 mmol)
-
8 mL vial
-
Nitrogen atmosphere
Procedure:
-
In an 8 mL vial under a nitrogen atmosphere, combine the chiral ligand and Cu(OAc)₂·H₂O in ethanol.
-
Stir the solution at room temperature for 2 hours to form the catalyst complex.
-
Add the substituted benzaldehyde to the catalyst solution and stir for 20 minutes at room temperature.
-
Add nitromethane to the reaction mixture.
-
Continue stirring for 24-48 hours, monitoring the reaction by TLC.
-
Work up the reaction as described in the general protocol.
Visualizations
Caption: Mechanism of the base-catalyzed Henry reaction and by-product formation.
Caption: A troubleshooting workflow for the Henry reaction.
Caption: A typical experimental workflow for the Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. echemi.com [echemi.com]
- 6. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Henry Reaction
The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding β-nitro alcohols which are versatile precursors to valuable compounds such as β-amino alcohols and α-hydroxy carboxylic acids.[1] The quest for stereochemical control in this reaction has led to the development of a diverse array of catalytic systems. This guide provides a comparative overview of prominent catalyst classes for the asymmetric Henry reaction, including metal-based catalysts, organocatalysts, and biocatalysts, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison of Catalyst Systems
The efficacy of a catalyst in the asymmetric Henry reaction is typically evaluated based on its ability to provide high yields and stereoselectivity (enantiomeric excess, ee%, and diastereomeric ratio, dr) across a range of substrates under mild conditions. The following table summarizes the performance of representative catalysts from each class.
| Catalyst Type | Specific Catalyst | Aldehyde Substrate | Nitroalkane Substrate | Reaction Conditions (Solvent, Temp, Time) | Yield (%) | ee% / dr | Reference |
| Metal-Based | Cu(OAc)₂-bis(oxazoline) | Benzaldehyde | Nitromethane | Ethanol, rt, 24h | 95 | 81% ee | [2][3] |
| Cu(OAc)₂-bis(oxazoline) | 4-Nitrobenzaldehyde | Nitromethane | Ethanol, rt, 24h | 94 | 92% ee | [2][3] | |
| Cu(OAc)₂-bis(oxazoline) | Cyclohexanecarboxaldehyde | Nitromethane | Ethanol, rt, 24h | 85 | 94% ee | [2][3] | |
| Cu(I)-tetrahydrosalen | 4-Nitrobenzaldehyde | Nitromethane | THF, 295 K, 2h | 99 | 90-92% ee | [4] | |
| Organocatalyst | Quinine-derived Thiourea | Isatin-derived ketimine | Nitroethane | Toluene, -20°C, 40h | 99 | 99% ee, 93:7 dr | [5] |
| Quinine-derived Thiourea | Isatin-derived ketimine | Nitropropane | Toluene, -20°C, 48h | 98 | 98% ee, 95:5 dr | [5] | |
| Bis-thiourea (BINAM-based) | N-Boc imine | Nitromethane | Toluene, 25°C, 12h | High | High ee | [6] | |
| Biocatalyst | Arabidopsis thaliana Hydroxynitrile Lyase (AtHNL) - Y14M/F179W variant | 4-Methoxybenzaldehyde | Nitromethane | Water/TBME, 40°C, 18h | 52 | >99% ee | [7][8][9][10] |
| AtHNL - F179N variant | 3-Bromobenzaldehyde | Nitromethane | Not specified | 72 (conversion) | 98% ee | [9] | |
| Sulfolobus tokodaii Acyl-peptide releasing enzyme (ST0779) | 4-Nitrobenzaldehyde | Nitromethane | Water/TBME, 40°C, 18h | 92 | 94% ee | [11] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the Henry reaction using different catalyst types.
General Experimental Protocol for the Henry Reaction
To a solution of the aldehyde (1.0 mmol) and the nitroalkane (2.0 mmol) in a suitable solvent (5 mL), the catalyst (1-10 mol%) is added. The reaction mixture is stirred at the specified temperature for the time indicated by TLC or HPLC analysis. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography. The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) are then calculated.[12]
Protocol for Copper-bis(oxazoline) Catalyzed Henry Reaction
A solution of the aldehyde (0.5 mmol) and nitromethane (5 mmol, 10 equivalents) in ethanol (1.0 mL) is prepared. To this solution, a pre-formed complex of Cu(OAc)₂·H₂O (5 mol%) and the bis(oxazoline) ligand (5.5 mol%) is added. The mixture is stirred at room temperature for 24 hours. The product is then isolated by flash chromatography.[2][3]
Protocol for Quinine-derived Thiourea Catalyzed Aza-Henry Reaction
To a solution of the N-Boc ketimine (0.1 mmol) and the quinine-derived thiourea catalyst (10 mol%) in toluene (1 mL), nitroethane (0.5 mmol, 5 equivalents) and 3Å molecular sieves (40 mg) are added. The reaction mixture is stirred at -20°C for 40 hours. The product is purified by column chromatography.[5]
Protocol for Hydroxynitrile Lyase Catalyzed Henry Reaction
In a 25 mL flask, 20 mg of the lyophilized enzyme (e.g., ST0779) is mixed with 4 mL of tert-butyl methyl ether (TBME) and 1 mL of deionized water. To this suspension, 4-nitrobenzaldehyde (0.1 mmol) and nitromethane (1.5 mmol) are added. The mixture is stirred at 40°C for 18 hours. The enzyme is removed by filtration, and the organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the product.[11]
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is key to catalyst optimization and selection.
Caption: Generalized mechanism of the base-catalyzed Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 3. people.bu.edu [people.bu.edu]
- 4. Development of bifunctional aza-bis(oxazoline) copper catalysts for enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxynitrile lyase engineering for promiscuous asymmetric Henry reaction with enhanced conversion, enantioselectivity and catalytic efficiency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Hydroxynitrile lyase engineering for promiscuous asymmetric Henry reaction with enhanced conversion, enantioselectivity and catalytic efficiency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Hydroxynitrile lyase engineering for promiscuous asymmetric Henry reaction with enhanced conversion, enantioselectivity and catalytic efficiency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scribd.com [scribd.com]
The Decisive Role of Substituents in the Reactivity of Nitrostyrenes in Michael Additions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate factors that govern the reactivity of substituted nitrostyrenes in Michael additions is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the performance of various substituted nitrostyrenes in this fundamental carbon-carbon bond-forming reaction, supported by experimental data.
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. β-Nitrostyrenes are particularly potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which activates the β-carbon towards nucleophilic attack. The electronic properties of substituents on the aromatic ring of the nitrostyrene play a crucial role in modulating this reactivity. Generally, electron-withdrawing groups enhance the electrophilicity of the β-carbon, leading to faster reaction rates and higher yields, while electron-donating groups have the opposite effect.
Comparative Analysis of Substituent Effects
The reactivity of substituted nitrostyrenes is profoundly influenced by the nature and position of the substituent on the phenyl ring. This is quantitatively demonstrated by the varying yields of Michael adducts obtained under comparable reaction conditions.
Michael Addition with Diethyl Malonate
The reaction of substituted nitrostyrenes with diethyl malonate, a common carbon nucleophile, serves as an excellent model system to probe substituent effects. The data presented below, collated from various studies, illustrates the impact of different substituents on the reaction yield.
| Substituent (X) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| H | Alkylamino substituted triazine | o-Dichlorobenzene | 12 | 83 | [1] |
| 4-NO₂ | Alkylamino substituted triazine | o-Dichlorobenzene | 12 | 76 | [1] |
| 4-Cl | Alkylamino substituted triazine | o-Dichlorobenzene | 12 | 78 | [1] |
| 4-CH₃ | Alkylamino substituted triazine | o-Dichlorobenzene | 12 | 75 | [1] |
| 4-OCH₃ | Alkylamino substituted triazine | o-Dichlorobenzene | 12 | 72 | [1] |
| H | (R,R)-Thiourea | Toluene | - | 80 | [2] |
| H | N-Benzylbispidine | - | 4 | Complete Conversion | [3] |
It is important to note that direct comparison of yields between different studies should be done with caution due to variations in catalysts, solvents, and reaction times.
Michael Addition with Acetylacetone
Acetylacetone, another widely used β-dicarbonyl compound, also effectively undergoes Michael addition to nitrostyrenes. The yields obtained with different substituted nitrostyrenes provide further insight into their relative reactivities.
| Substituent (X) | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| H | Cinchonidine-Squaramide | DES B | rt | 99 | [4] |
| H | (S)-Camphorsulfonamide | Toluene | rt | 75 | [5][6] |
| H | (S)-Camphorsulfonamide | CH₂Cl₂ | rt | 85 | [5][6] |
| H | (S)-Camphorsulfonamide | THF | rt | 68 | [5][6] |
| H | (S)-Camphorsulfonamide | Acetonitrile | rt | 72 | [5][6] |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for reproducing and building upon published results. Below is a representative protocol for the Michael addition of diethyl malonate to a substituted nitrostyrene.
General Procedure for the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene:
This procedure is adapted from a reported synthesis of diethyl 2-(2-nitro-1-phenylethyl)malonate[1].
Materials:
-
trans-β-Nitrostyrene (0.2 mmol)
-
Diethyl malonate (0.4 mmol)
-
Alkylamino substituted triazine catalyst (0.02 mmol, 10 mol%)
-
Triethylamine (1 equiv.)
-
o-Dichlorobenzene (1 mL)
Procedure:
-
To a solution of trans-β-nitrostyrene (29.8 mg, 0.2 mmol) and diethyl malonate (64 mg, 0.4 mmol) in o-dichlorobenzene (1 mL) was added the alkylamino substituted triazine catalyst (10 mol%) and triethylamine (1 equiv.).
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The progress of the reaction was monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture was worked up appropriately to isolate the product.
-
The product, diethyl 2-(2-nitro-1-phenylethyl)malonate, was obtained as a white solid. Yield: 83% (51 mg)[1].
Characterization Data for Diethyl 2-(2-nitro-1-phenylethyl)malonate:
-
Melting Point: 60°C[1]
-
¹H NMR (400 MHz, CDCl₃): δ = 7.33-7.22 (m, 5H), 4.94-4.83 (m, 2H), 4.23-4.22 (m, 3H), 4.01 (q, J = 7.2 Hz, 2H), 3.82 (d, J = 9.2 Hz, 1H), 1.27 (t, J = 7.4, 3H), 1.05 (t, J = 7.2 Hz, 3H) ppm[1].
-
¹³C NMR (100 MHz, CDCl₃): δ = 167.4, 166.8, 136.2, 128.9, 128.3, 128.0, 77.6, 62.1, 61.8, 61.4, 55.0, 42.9, 13.9, 13.7 ppm[1].
Visualizing the Reaction Landscape
To further elucidate the processes involved, the following diagrams illustrate the general signaling pathway of the Michael addition and a typical experimental workflow.
Caption: General signaling pathway of the Michael addition reaction.
References
A Spectroscopic Comparison of o-, m-, and p-Methoxynitrostyrenes: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of ortho-, meta-, and para-methoxynitrostyrene isomers. The structural differences imparted by the position of the methoxy group on the phenyl ring lead to distinct signatures in their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of their spectral characteristics, supported by experimental data and protocols.
Data Presentation
The following tables summarize the key quantitative data obtained from UV-Vis, IR, and NMR spectroscopy for o-, m-, and p-methoxynitrostyrene.
Table 1: UV-Vis Spectroscopic Data
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| o-Methoxynitrostyrene | Data not available | Data not available | |
| m-Methoxynitrostyrene | Data not available | Data not available | |
| p-Methoxynitrostyrene | ~312 (estimated) | ~16,500 (estimated for trans-β-nitrostyrene) | Dichloromethane |
Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Functional Group | o-Methoxynitrostyrene | m-Methoxynitrostyrene | p-Methoxynitrostyrene | Vibrational Mode |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | ~3100-3000 | Stretch |
| Alkene =C-H | ~3080 | ~3080 | ~3080 | Stretch |
| Asymmetric NO₂ | ~1520 | ~1520 | ~1570 | Stretch |
| Symmetric NO₂ | ~1340 | ~1340 | ~1340 | Stretch |
| C=C (Aromatic) | ~1600, 1490 | ~1600, 1490 | ~1600, 1490 | Stretch |
| C=C (Alkene) | ~1640 | ~1640 | ~1640 | Stretch |
| C-O (Aryl Ether) | ~1250 | ~1250 | ~1250 | Asymmetric Stretch |
| C-O (Aryl Ether) | ~1030 | ~1030 | ~1030 | Symmetric Stretch |
Note: The IR data is based on characteristic absorption frequencies for the respective functional groups. A strong band around 1570 cm⁻¹ has been noted for the N-O stretch in 4-methoxy-β-nitrostyrene[2].
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | o-Methoxynitrostyrene | m-Methoxynitrostyrene | p-Methoxynitrostyrene | Multiplicity |
| -OCH₃ | Data not available | Data not available | 3.87 | s |
| Ar-H | Data not available | Data not available | 6.97, 7.50 | d, d |
| =CH-Ar | Data not available | Data not available | 7.55 | d |
| =CH-NO₂ | Data not available | Data not available | 7.98 | d |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | o-Methoxynitrostyrene | m-Methoxynitrostyrene | p-Methoxynitrostyrene |
| -OCH₃ | Data not available | Data not available | ~55-56 |
| Aromatic & Alkene C | Data not available | Data not available | Data not available |
Note: Complete and directly comparable NMR data for all three isomers were not available. The provided data for the p-isomer is based on existing literature[3]. The chemical shifts of aromatic and vinylic protons and carbons are expected to vary based on the position of the methoxy group due to its electronic effects (resonance and inductive effects).
Experimental Protocols
Synthesis of Methoxynitrostyrenes (General Procedure)
A common method for the synthesis of nitrostyrenes is the Henry reaction, which involves the condensation of a nitroalkane with an aldehyde.
-
Reaction Setup: To a solution of the corresponding methoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol, add nitromethane (1.5-2 equivalents) and a base catalyst like ammonium acetate or an amine (e.g., butylamine).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into cold water or ice. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: Samples are dissolved in a UV-transparent solvent (e.g., dichloromethane, ethanol, or hexane) at a known concentration. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined.
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic comparison of o-, m-, and p-methoxynitrostyrenes.
Caption: Workflow for the synthesis and spectroscopic analysis of methoxynitrostyrene isomers.
Concluding Remarks
The spectroscopic analysis of o-, m-, and p-methoxynitrostyrenes reveals distinct characteristics that can be used for their identification and differentiation. The electronic effects of the methoxy group, depending on its position, influence the electron distribution within the molecule, which is reflected in their interaction with electromagnetic radiation. While a complete set of directly comparable data was not available in the public domain, this guide provides a foundational understanding based on established spectroscopic principles and available data for related compounds. Further experimental work is encouraged to build a more comprehensive and quantitative comparative dataset for these isomers. β-Nitrostyrene derivatives are known to possess a range of biological activities, including antibacterial and anticancer properties, which warrants further investigation into the specific activities of these methoxy-substituted analogs.
References
A Comparative Guide to the Efficacy of Reducing Agents for the Nitrovinyl Group
For Researchers, Scientists, and Drug Development Professionals
The reduction of the nitrovinyl group is a critical transformation in organic synthesis, providing access to valuable nitroalkanes and primary amines, which are key intermediates in the preparation of pharmaceuticals and other biologically active molecules. The choice of reducing agent is paramount, as it dictates the chemoselectivity, yield, and reaction conditions. This guide provides an objective comparison of various reducing agents for the reduction of the nitrovinyl moiety, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Comparison of Common Reducing Agents
The selective reduction of the carbon-carbon double bond in nitrovinyl compounds without affecting the nitro group is a primary objective. The following table summarizes the performance of several common reducing agents based on published experimental data.
| Reducing Agent/System | Catalyst/Additive | Substrate Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hantzsch Ester | Thiourea (10 mol%) | trans-β-Nitrostyrene | CH₂Cl₂ | Reflux | 24 | 91 | [1] |
| Hantzsch Ester | None | trans-β-Nitrostyrene | Neat | 100 | 2 | 96 | |
| Hantzsch Ester | S-benzyl isothiouronium chloride | Various nitroalkenes | Not specified | Not specified | Not specified | High | [2] |
| Sodium Borohydride (NaBH₄) | Ni(OAc)₂·4H₂O (catalytic) | Not specified | Wet CH₃CN | RT | Not specified | High to Excellent | [3] |
| Sodium Borohydride (NaBH₄) | NiCl₂·6H₂O (catalytic) | Aliphatic nitro compounds | Not specified | RT | Not specified | Smooth reduction | [3] |
| Sodium Dithionite (Na₂S₂O₄) | None | Aromatic nitro compounds | Aqueous/Semi-aqueous | Not specified | Not specified | Good | [4][5] |
| Decaborane (B₁₀H₁₄)/DMSO | 10% Pd/C | α,β-Unsaturated nitroalkenes | Methanol | RT | Not specified | Good | [6] |
| Iron (Fe) | Hydrochloric Acid (HCl) | Aromatic nitro compounds | Acidic media | Not specified | Not specified | Good | [7][8] |
| Zinc (Zn) | Ammonium Chloride (NH₄Cl) | Nitro compounds | Aqueous NH₄Cl | Not specified | Not specified | Mild reduction | [8] |
| Catalytic Hydrogenation (H₂) | Raney Nickel | Nitro groups | Not specified | Not specified | Not specified | Effective | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for some of the key reduction methods cited in the comparison table.
Organocatalytic Biomimetic Reduction using Hantzsch Ester and Thiourea
This method, reported by Zhang and Schreiner, utilizes a Hantzsch ester as a biomimetic hydrogen source in a thiourea-catalyzed reduction of conjugated nitroalkenes.[1]
Procedure:
-
To a solution of the nitroalkene (1.0 mmol) in anhydrous dichloromethane (5 mL), add thiourea catalyst (10 mol%) and Hantzsch ester (1.1 equiv).
-
The resulting mixture is refluxed for 24 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding nitroalkane.[1]
This metal- and acid-free method offers good yields under mild conditions.[1]
Catalyst-Free Reduction with Hantzsch Ester under Solventless Conditions
An improved protocol for the Hantzsch ester-mediated reduction of nitroolefins has been developed that proceeds without a catalyst and solvent at elevated temperatures.
Procedure:
-
A mixture of the nitroolefin (1.0 equiv) and Hantzsch ester (1.1 equiv) is heated at 100 °C under neat (solventless) conditions for the time specified in the table (e.g., 2 hours for trans-β-nitrostyrene).
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can often be purified without the need for column chromatography.
This method is noted for its high yields, short reaction times, and operational simplicity.
Reduction using Sodium Borohydride and a Nickel Catalyst
The reducing power of sodium borohydride can be significantly enhanced by the addition of transition metal salts, allowing for the efficient reduction of nitro compounds.[3]
Procedure:
-
In a round-bottom flask, dissolve the nitro compound in a mixture of acetonitrile and water (e.g., 3.0:0.3 mL).
-
Add a catalytic amount of Ni(OAc)₂·4H₂O to the solution.
-
To this mixture, add sodium borohydride (NaBH₄) portion-wise at room temperature. The formation of a black precipitate and evolution of hydrogen gas is typically observed.[3]
-
The reaction is stirred at room temperature until the starting material is consumed.
-
Upon completion, the reaction is worked up by standard aqueous extraction procedures to isolate the amine product.
Visualizing the Workflow
Understanding the general workflow of these reductions is essential for experimental planning.
Caption: General workflow for the reduction of nitrovinyl compounds.
Mechanism of Action: A Conceptual Overview
The reduction of the nitrovinyl group can proceed through different mechanisms depending on the reducing agent employed.
Caption: Conceptual pathways for nitrovinyl group reduction.
Conclusion
The reduction of the nitrovinyl group can be achieved through a variety of methods, each with its own set of advantages and limitations.
-
Hantzsch esters , particularly in catalyst-free, solventless conditions, offer a green and efficient route to nitroalkanes. Organocatalytic methods using thioureas provide a mild, metal-free alternative.[1]
-
Sodium borohydride , when activated by transition metal catalysts, is a powerful and versatile reagent for producing amines.[3]
-
Catalytic transfer hydrogenation and traditional catalytic hydrogenation are also effective but may require careful optimization to ensure chemoselectivity.[6][8][9]
-
Reagents like sodium dithionite , iron , and zinc represent classical and cost-effective methods, although they may require acidic or aqueous conditions.[4][7][8]
The selection of an appropriate reducing agent will depend on the specific substrate, desired product (nitroalkane vs. amine), and tolerance of other functional groups within the molecule. This guide provides a starting point for researchers to navigate the available options and select the most promising conditions for their synthetic endeavors.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic transfer hydrogenation of conjugated nitroalkenes using decaborane: synthesis of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines" by Brendan Phillips [digitalcommons.ursinus.edu]
A Comparative Guide to Henry Reaction Conditions for Aromatic Aldehydes
The Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a cornerstone in organic synthesis for the preparation of valuable β-nitro alcohols.[1][2] These products serve as versatile intermediates, readily transformable into other crucial functionalities like nitroalkenes, β-amino alcohols, and α-nitro ketones.[1] This guide provides a comparative analysis of various reaction conditions for the Henry reaction with aromatic aldehydes, focusing on catalysts, solvents, and temperature, supported by experimental data to aid researchers in selecting optimal conditions for their synthetic needs.
Influence of Reaction Parameters on Yield and Selectivity
The efficiency and stereochemical outcome of the Henry reaction are profoundly influenced by the choice of catalyst, solvent, and reaction temperature. A wide array of catalytic systems have been developed, ranging from simple bases to complex chiral metal complexes and organocatalysts, each offering distinct advantages in terms of reactivity and stereocontrol.
Catalytic Systems: A Comparative Overview
The choice of catalyst is paramount in achieving high yields and, more critically, in controlling the stereoselectivity of the Henry reaction. While traditional methods employed simple bases, modern approaches utilize sophisticated catalytic systems to achieve high levels of diastereo- and enantioselectivity.
Copper-based catalysts have emerged as particularly effective. For instance, a chiral diamine ligand complexed with copper(II) acetate [Cu(OAc)₂] has been shown to produce nitroaldol products with excellent yields (>99%) and enantiomeric excess (up to 99.5% ee) under mild conditions.[3] Another notable example is a copper(I) complex with a chiral tetrahydrosalen ligand, which achieved high enantioselectivity (up to 98% ee) and outstanding diastereoselectivity (syn/anti >50:1).[3] Chiral N,N'-dioxide-Cu(I) complexes have also been successfully employed, affording β-nitro alcohols in good yields with up to 98% ee.[4]
Organocatalysts represent another powerful class of catalysts for the asymmetric Henry reaction. Quinine derivatives, for example, have been explored for inducing direct enantioselection in the reaction between aromatic aldehydes and nitromethane.[1] Bifunctional organocatalysts, such as those incorporating guanidine and thiourea moieties, have demonstrated the ability to afford high syn diastereoselectivities and enantioselectivities.[5]
In the realm of green chemistry, heterogeneous catalysts like layered double hydroxides (LDHs) have been investigated as recyclable solid bases, showing activity in both conventional and microwave-assisted Henry reactions.[6]
The Role of Solvents and Temperature
Solvent selection can significantly impact the reaction rate and stereoselectivity.[7] Computational and experimental studies have shown that the reaction proceeds at different rates in various solvents, with DMSO being faster than water, for example.[8] The choice of solvent can also influence the product distribution by affecting the reversibility of the reaction and the epimerization of the nitro-substituted stereocenter.[8] Biocatalytic studies have shown that solvents like tert-butyl methyl ether (TBME) and tetrahydrofuran (THF) can afford high yields.[9] Interestingly, solvent-free conditions, often employing grinding techniques, have also been developed as an environmentally benign approach, leading to shorter reaction times and improved yields.[10][11]
Temperature is another critical parameter. While many modern catalytic systems operate efficiently at room temperature, lower temperatures are often employed to enhance enantioselectivity.[12] For instance, in some cases, decreasing the reaction temperature from room temperature to -40°C did not significantly change the ee values but did lead to a decrease in yield.[13]
Quantitative Data Comparison
The following table summarizes the performance of various catalytic systems under different conditions for the Henry reaction of aromatic aldehydes with nitroalkanes.
| Catalyst System | Aromatic Aldehyde | Nitroalkane | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Diamine-Cu(OAc)₂ | Various Aromatic | Nitromethane | Various | 0 - RT | - | >99 | - | up to 99.5 | [3] |
| Chiral Tetrahydrosalen-Cu(I) | Various Aromatic | Nitroalkanes | - | - | - | - | >50:1 | up to 98 | [3] |
| N,N'-Dioxide-Cu(I) | Various Aromatic | Nitromethane | - | - | - | Good | - | up to 98 | [4] |
| Bis(sulfonamide)-diamine-CuBr | Various Aromatic | Nitromethane | Pyridine | - | - | ~90 | - | ~97 (syn) | [3] |
| Zinc Triflate/DIPEA/N-Methylephedrine | Benzaldehyde | Nitromethane | - | - | - | - | - | - | [1] |
| Quinine Derivatives | Various Aromatic | Nitromethane | - | - | - | - | - | - | [1] |
| Guanidine-Thiourea Bifunctional Organocatalyst | Various Aromatic | Nitroalkanes | - | - | - | - | High syn | High | [5] |
| Imidazole (solid-state grinding) | Various Aromatic | Nitroalkanes | Solvent-free | RT | minutes | up to 94 | - | - | [10] |
| (S)-Hydroxynitrile Lyase | Various Aromatic | Nitromethane | - | - | - | - | - | up to 99 | [1] |
| Thiophene-2,5-bis(β-amino alcohol)-Cu(OAc)₂ | Various Aromatic | Nitromethane | Ethanol | RT | 24-48 | >99 | - | up to 94.6 | [14] |
Experimental Protocols
Below are generalized experimental protocols for key variations of the Henry reaction.
General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction
-
To a reaction vessel, add the chiral ligand (e.g., chiral diamine, 5-10 mol%) and the copper salt (e.g., Cu(OAc)₂, 5-10 mol%).
-
Add the appropriate solvent (e.g., THF, ethanol).
-
Stir the mixture at room temperature for a designated time to allow for complex formation.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the aromatic aldehyde (1.0 mmol) and the nitroalkane (1.2-2.0 mmol).
-
Stir the reaction mixture for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
General Procedure for a Solvent-Free Imidazole-Catalyzed Henry Reaction
-
In a mortar, combine the aromatic aldehyde (1 mmol), the nitroalkane (5 mmol), and imidazole (0.35 mmol).
-
Gently grind the mixture with a pestle at room temperature. The mixture may become a sticky paste during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically within minutes), add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the β-nitro alcohol.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the Henry reaction of an aromatic aldehyde.
Caption: Generalized workflow for the Henry reaction.
Conclusion
The Henry reaction of aromatic aldehydes is a robust and versatile transformation with a wide range of available reaction conditions. The selection of the catalyst stands out as the most critical factor in controlling the stereochemical outcome, with chiral copper complexes and organocatalysts offering excellent levels of enantioselectivity and diastereoselectivity. Solvent and temperature also play significant roles in modulating reactivity and selectivity. For applications demanding high stereopurity, a chiral metal-based catalyst or an organocatalyst at controlled, often sub-ambient, temperatures is recommended. For greener and more rapid synthesis where stereoselectivity is not the primary concern, solvent-free grinding methods offer a compelling alternative. The data and protocols presented in this guide provide a solid foundation for researchers to navigate the diverse landscape of Henry reaction conditions and select the most appropriate methodology for their specific synthetic targets.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. scirp.org [scirp.org]
- 7. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
A Comparative Guide to the Synthesis of 1-Methoxy-2-(2-nitrovinyl)benzene: A New Route Validation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel microwave-assisted synthesis versus the established conventional heating method for the preparation of 1-Methoxy-2-(2-nitrovinyl)benzene, a key building block in medicinal chemistry.
This guide provides a comprehensive validation of a new, efficient synthetic route to this compound, comparing its performance against a traditional, established method. The data presented herein is intended to assist researchers in making informed decisions for the synthesis of this and similar compounds, with a focus on reaction efficiency, yield, and overall practicality.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved via the Henry-Knoevenagel condensation of 2-methoxybenzaldehyde with nitromethane. This guide evaluates a modern, microwave-assisted approach against the more traditional conventional reflux heating method. The primary advantages of the microwave-assisted route include a dramatic reduction in reaction time and an improvement in yield.[1][2]
Table 1: Comparison of Synthetic Route Performance
| Parameter | Established Route (Conventional Heating) | New Route (Microwave-Assisted) |
| Reaction Time | 6 hours[3] | 5 minutes[3] |
| Yield (%) | ~64% (for a similar compound)[4] | Up to 95% (for similar compounds)[1] |
| Catalyst | Ammonium Acetate[3] | Ammonium Acetate[3] |
| Solvent | Nitromethane (in excess)[3] | Nitromethane[3] |
| Energy Input | Sustained reflux heating[3] | Focused microwave irradiation[3] |
| Work-up | Extraction and crystallization[4] | Filtration and crystallization[3] |
Experimental Protocols
Detailed methodologies for both the established and new synthetic routes are provided below. These protocols are based on the synthesis of a closely related analogue, 4-hydroxy-3-methoxy-β-nitrostyrene, and can be adapted for the synthesis of this compound by substituting the starting aldehyde.[3]
Established Route: Conventional Reflux Heating
Materials:
-
2-Methoxybenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Isopropanol (for recrystallization)
-
Standard reflux apparatus
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 equivalent) in an excess of nitromethane.
-
Add ammonium acetate (0.24 equivalents) to the solution.
-
Heat the mixture to reflux with constant stirring for 6 hours.[3]
-
After cooling to room temperature, the excess nitromethane is removed under reduced pressure.
-
The resulting residue is purified by recrystallization from isopropanol to yield the final product.
New Route: Microwave-Assisted Synthesis
Materials:
-
2-Methoxybenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, combine 2-methoxybenzaldehyde (1.0 equivalent), nitromethane, and ammonium acetate (0.27 equivalents).[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 5 minutes.[3]
-
After the reaction is complete and the vessel has cooled, the resulting solid product is collected by filtration.
-
The product can be further purified by recrystallization if necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the established and new synthetic routes.
References
Benchmarking the Stability of Substituted Nitrostyrenes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of pharmacologically active molecules and synthetic intermediates is paramount. β-Nitrostyrenes, a class of compounds with diverse biological activities and significant utility as synthetic precursors, exhibit a range of stabilities influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the stability of various substituted nitrostyrenes, supported by experimental data and detailed methodologies for assessing their degradation profiles.
Influence of Substituents on Nitrostyrene Stability
The stability of a substituted nitrostyrene is intrinsically linked to the electronic properties of its substituents. The electron-withdrawing nitro group (-NO₂) on the β-carbon of the styrene backbone renders the double bond electron-deficient and susceptible to nucleophilic attack, a primary route of degradation. The nature of the substituent on the phenyl ring can either exacerbate or mitigate this effect.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups further decrease the electron density of the aromatic ring and the conjugated system. This generally leads to a decrease in the chemical stability of the molecule, making it more susceptible to degradation, particularly through nucleophilic attack. For instance, kinetic studies on the reactivity of substituted nitrostyrenes in Michael additions show that EWGs on the phenyl ring increase the reaction rate, indicating a higher susceptibility to nucleophilic degradation pathways.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density of the aromatic ring. This can enhance the stability of the nitrostyrene molecule by reducing the electrophilicity of the β-carbon, making it less prone to nucleophilic attack.
-
Steric Effects: The position of the substituent can also play a significant role. Ortho-substituents, for example, can introduce steric hindrance that may influence the molecule's conformation and reactivity, thereby affecting its stability. A notable example is ortho-hydroxy-β-nitrostyrene, which exhibits unusual stability towards photoisomerization compared to other derivatives due to intramolecular hydrogen bonding.
Comparative Stability Data
| Substituent (Position) | Type | Observed Stability Trend | Comments |
| Unsubstituted | - | Baseline | Considered a bench-stable compound under standard conditions. |
| -NO₂ (para, meta) | EWG | Slower photochemical degradation | In β-methyl-β-nitrostyrene derivatives, these substituents showed a slower rate of disappearance under UV irradiation compared to other derivatives. |
| -OH (ortho) | EDG | High photostability | Resists photoisomerization from E to Z form under UV light, likely due to intramolecular hydrogen bonding. |
| -OCH₃ (para) | EDG | Increased stability to nucleophiles | Generally expected to be more stable towards nucleophilic attack due to the electron-donating nature of the methoxy group. |
| -Cl (para) | EWG | Decreased stability to nucleophiles | The electron-withdrawing nature of chlorine is expected to increase susceptibility to nucleophilic degradation pathways. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of substituted nitrostyrenes, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to identify potential degradation pathways and products. The following are detailed methodologies for key stability-indicating experiments.
General Sample Preparation and Analysis
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the preferred technique.
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation of polar and non-polar compounds.
-
Detection: UV detection at the λmax of the nitrostyrene derivative. LC-MS/MS can be used for the identification and structural elucidation of degradation products.
-
Forced Degradation Studies
Forced degradation studies should be performed on a single batch of the substituted nitrostyrene. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
a) Hydrolytic Stability:
-
Procedure:
-
Prepare solutions of the nitrostyrene derivative (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by the validated stability-indicating HPLC method to determine the percentage of degradation.
-
b) Oxidative Stability:
-
Procedure:
-
Prepare a solution of the nitrostyrene derivative in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature or slightly elevated temperature.
-
Monitor the reaction over time by withdrawing aliquots and analyzing them by HPLC.
-
c) Thermal Stability:
-
Procedure:
-
Expose the solid nitrostyrene derivative to dry heat in a controlled temperature oven (e.g., 80 °C).
-
Collect samples at various time points.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
Alternatively, Thermogravimetric Analysis (TGA) can be performed to determine the decomposition temperature.
-
d) Photostability:
-
Procedure:
-
Expose the nitrostyrene derivative, both in solid form and in solution, to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC to assess the extent of photodegradation.
-
Visualization of Degradation Pathways and Workflows
Generalized Degradation Pathways of Substituted Nitrostyrenes
The following diagram illustrates the potential degradation pathways for a substituted nitrostyrene under various stress conditions. The primary degradation routes often involve reactions at the activated double bond.
Caption: Generalized degradation pathways of substituted nitrostyrenes under stress conditions.
Experimental Workflow for Forced Degradation Studies
The logical flow of a forced degradation study is critical for obtaining reliable stability data.
Caption: Experimental workflow for conducting forced degradation studies on nitrostyrenes.
The Henry Reaction: A Comparative Analysis of Common Bases for Optimal Reaction Times
For researchers, scientists, and professionals in drug development, the Henry (nitroaldol) reaction is a cornerstone of carbon-carbon bond formation. The choice of base is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides a comparative analysis of reaction times for commonly employed bases in the Henry reaction between benzaldehyde and nitromethane, supported by experimental data to facilitate informed catalyst selection.
The Henry reaction, a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yields β-nitro alcohols, which are valuable intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1][2] The reaction mechanism is initiated by the deprotonation of the nitroalkane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon.[2][3] The versatility of the Henry reaction is demonstrated by the wide range of applicable bases, from strong inorganic bases to milder organic amines.[2] This analysis focuses on the performance of four commonly used bases: Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydroxide (NaOH), and Potassium Carbonate (K₂CO₃).
Comparative Performance of Bases in the Henry Reaction
The efficiency of a base in catalyzing the Henry reaction is a function of its strength and steric hindrance, as well as the reaction conditions such as solvent and temperature. The following table summarizes experimental data for the reaction between benzaldehyde and nitromethane, showcasing the impact of different bases on reaction time and product yield. It is important to note that the experimental conditions are not identical across all entries, a factor that should be considered when comparing the results.
| Base Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine (TEA) | 2-Oxoaldehydes and functionalized nitroalkanes | - | - | - | - | [4][5][6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6-Nitroheptanal (intramolecular) | Vinyl acetate | 50 | 12 | - | [1] |
| Sodium Hydroxide (NaOH) | Aldehydes and nitroalkanes | Water (with CTACl) | Room Temp. | 2-6 | Good to Excellent | [7] |
| Potassium Carbonate (K₂CO₃) | Aldehydes and nitroalkanes | Solvent-free | Room Temp. | - | Satisfactory to Good | [8] |
Note: The data presented is extracted from various sources and may not represent a direct side-by-side comparison under identical conditions. The entry for Triethylamine describes a cascade reaction, and specific data for a simple Henry reaction between benzaldehyde and nitromethane was not available in the initial search. The DBU entry is for an intramolecular reaction. The NaOH and K₂CO₃ entries provide qualitative descriptions of yield and reaction time under specific, non-traditional conditions.
Experimental Protocols
Detailed methodologies for the Henry reaction using different bases are provided below. These protocols are based on published experimental procedures and serve as a guide for laboratory implementation.
General Procedure for the Henry Reaction
The following diagram illustrates a general workflow for conducting and comparing the Henry reaction with different bases.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triethylamine-Promoted Henry Reaction/Elimination of HNO2/Cyclization Sequence of Functionalized Nitroalkanes and 2-Oxoaldehydes: Diversity-Oriented Synthesis of Oxacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction [organic-chemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Navigating Stereoselectivity: A Comparative Guide to Chiral Catalysts in Reactions with 1-Methoxy-2-(2-nitrovinyl)benzene and Analogs
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The strategic use of chiral catalysts in asymmetric synthesis is paramount to achieving this goal. This guide provides a comparative assessment of various chiral catalysts in stereoselective reactions involving the valuable building block, 1-methoxy-2-(2-nitrovinyl)benzene, and its structural analogs. By examining key performance data and outlining detailed experimental protocols, this document serves as a practical resource for selecting the optimal catalytic system to achieve desired stereochemical outcomes.
While direct comparative studies on this compound are limited in the surveyed literature, extensive research on the closely related β-nitrostyrenes provides a strong foundation for understanding catalyst performance. The primary reactions explored are the Michael addition and the Friedel-Crafts alkylation, both crucial C-C bond-forming reactions that benefit significantly from stereocontrol.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is determined by its ability to deliver high yields and excellent stereoselectivity, typically measured as enantiomeric excess (ee%) or diastereomeric ratio (dr), under mild and practical reaction conditions. Below, we summarize the performance of different classes of chiral catalysts in reactions with nitroalkenes, offering insights into their potential applicability with this compound.
Organocatalysts
Bifunctional organocatalysts, particularly those incorporating thiourea or squaramide moieties, have emerged as powerful tools for the asymmetric conjugate addition to nitroalkenes. These catalysts operate through a dual activation mechanism, simultaneously activating the nucleophile and the electrophile via hydrogen bonding.
| Catalyst Type | Nucleophile | Nitroalkene | Yield (%) | ee (%) | dr | Reference |
| Thiourea (DMAP-derived) | Nitroalkanes | trans-β-nitrostyrene | 95 | 97 | - | [1] |
| Squaramide | 4-hydroxycoumarin | Benzylidenacetone | 81 | >99 | - | [2] |
| Cinchona Alkaloid Derivative | β-diketones | trans-β-nitrostyrene | 95 | 97 | - | [3] |
Metal-Based Catalysts
Chiral metal complexes, particularly those of zinc, have proven effective in catalyzing the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. The Lewis acidic metal center activates the nitroalkene, while the chiral ligand dictates the stereochemical outcome.
| Catalyst System | Nucleophile | Nitroalkene | Yield (%) | ee (%) | dr | Reference |
| Zn(II)-Bisoxazoline | Indoles | Aromatic/Heteroaromatic/Aliphatic Nitroalkenes | up to 99 | up to 90 | - | [4] |
| Ni(II)-N,N'-dioxide | N-methyl skatole | β,γ-unsaturated α-ketoesters | up to 96 | up to 99 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the key reactions discussed.
General Procedure for Organocatalyzed Michael Addition
To a solution of the nitroalkene (0.1 mmol) and the nucleophile (0.12 mmol) in a suitable solvent (e.g., toluene, CH2Cl2, 1.0 mL) at the specified temperature, is added the chiral organocatalyst (1-10 mol%). The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Zn(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation
In a nitrogen-filled glovebox, a solution of the chiral bisoxazoline ligand (0.012 mmol) in a dry solvent (e.g., THF, 0.5 mL) is added to a solution of Zn(OTf)2 (0.01 mmol) in the same solvent (0.5 mL). The mixture is stirred at room temperature for 1 hour. The nitroalkene (0.1 mmol) is then added, followed by the indole (0.2 mmol). The reaction is stirred at the specified temperature for the indicated time. After completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[4]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in stereoselective catalysis, the following diagrams illustrate a typical experimental workflow and the fundamental principle of catalyst-substrate interaction.
Caption: A generalized workflow for a chiral catalyst-mediated stereoselective reaction.
Caption: The chiral catalyst creates a specific steric and electronic environment, favoring one reaction pathway.
Conclusion
The selection of an appropriate chiral catalyst is a critical decision in the synthesis of enantiomerically pure molecules. While a direct, comprehensive comparison for this compound is an area ripe for further investigation, the data available for analogous nitroalkenes provides a robust starting point. Organocatalysts, particularly bifunctional variants, and chiral zinc complexes have demonstrated significant promise in achieving high stereoselectivity in Michael additions and Friedel-Crafts alkylations, respectively. The experimental protocols and conceptual diagrams provided herein are intended to equip researchers with the foundational knowledge to design and execute successful stereoselective transformations. Future work should focus on systematic screening of these and other emerging catalyst systems with this compound to build a more complete comparative picture.
References
Quantitative Purity Analysis of 1-Methoxy-2-(2-nitrovinyl)benzene: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of 1-Methoxy-2-(2-nitrovinyl)benzene purity. This document offers detailed experimental protocols and supporting data to aid in method selection and development for quality control and research applications.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and manufacturing. This compound is a key building block in organic synthesis, and its purity directly impacts the quality and yield of subsequent products. While several analytical techniques can be employed for purity assessment, HPLC is often the method of choice due to its versatility, robustness, and ability to analyze non-volatile and thermally labile compounds. This guide presents a detailed reverse-phase HPLC (RP-HPLC) method as a primary analytical approach and compares its performance characteristics with GC and qNMR.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a stability-indicating RP-HPLC method is proposed. This method is designed to separate the main compound from potential impurities, including starting materials from synthesis and degradation products.
Experimental Protocol: HPLC
This protocol is a recommended starting point for the analysis of this compound, based on methods for structurally similar aromatic nitro compounds. Method optimization and validation are essential for specific applications.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection λ | 310 nm |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
The following table summarizes hypothetical, yet typical, quantitative data obtained from an HPLC analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (%) |
| 2-Methoxybenzaldehyde | 3.5 | 15.2 | 0.10 |
| Nitromethane | 1.8 | - | (Not detected by UV) |
| This compound | 12.8 | 15000.0 | 99.75 |
| Unknown Impurity 1 | 10.2 | 22.5 | 0.15 |
Experimental Workflow: HPLC Analysis
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative approaches for purity determination. The choice of method depends on the specific requirements of the analysis, including the nature of the analyte and potential impurities, and available instrumentation.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds.[1][2] For this compound, GC analysis is feasible, although potential thermal degradation in the injector port should be considered.
Experimental Protocol: GC-MS
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (Split ratio 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-400 m/z |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][3] Instead, a certified internal standard of known purity is used.
Experimental Protocol: qNMR
| Parameter | Recommended Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Program | zg30 (30° pulse angle) |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 16 |
| Data Processing | Manual phasing and baseline correction |
Comparative Performance
The following table provides a comparative overview of HPLC, GC, and qNMR for the quantitative analysis of this compound.
| Feature | HPLC | GC | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Nuclear spin resonance |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds |
| Selectivity | High (tunable with mobile phase/column) | High (excellent for isomers) | High (structurally informative) |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Lower (µg to mg range) |
| Quantitation | Requires analyte-specific reference standard | Requires analyte-specific reference standard | Requires a certified internal standard |
| Sample Throughput | Moderate | High | Low to moderate |
| Instrumentation Cost | Moderate to high | Moderate to high | High |
| Potential Issues | Solvent consumption, matrix effects | Thermal degradation of analyte | Peak overlap, need for long relaxation delays |
Logical Relationship of Analytical Techniques
Conclusion
For the routine quantitative analysis of this compound purity, HPLC is a highly suitable and versatile technique. It allows for the separation of the main component from non-volatile impurities and potential degradation products, making it ideal for stability-indicating assays. GC can be a valuable alternative, particularly for identifying and quantifying volatile impurities, provided the analyte is thermally stable under the analytical conditions. qNMR stands out as a primary method for absolute purity determination without the need for an analyte-specific reference standard, making it an excellent tool for certifying reference materials and for orthogonal verification of results obtained by chromatographic methods. The selection of the most appropriate technique will be dictated by the specific analytical needs, available resources, and the stage of drug development or research.
References
Safety Operating Guide
Safe Disposal of 1-Methoxy-2-(2-nitrovinyl)benzene: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Methoxy-2-(2-nitrovinyl)benzene. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document aims to be your preferred resource for handling and disposing of this chemical, fostering a culture of safety and responsibility in your laboratory.
Hazard Profile and Safety Data
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes key quantitative data from available safety data sheets for its isomers, which are expected to have similar toxicological profiles.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Acute Toxicity, Dermal (Category 4) |
| Warning | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364, P501 |
| Acute Toxicity, Inhalation (Category 4) |
| Warning | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system |
| Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step guide outlines the approved procedure for the disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Waste Segregation and Collection
-
Waste Container: Use a designated, properly labeled, and leak-proof container for hazardous chemical waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Disposal of Unused Product
-
Original Container: If disposing of the original, unopened, or partially used container, ensure the cap is tightly sealed.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, contaminated gloves, or paper towels, should also be collected in the designated hazardous waste container.
Storage Pending Disposal
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent spills.
Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Never dispose of this chemical down the drain or in the regular trash.[1][2]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methoxy-2-(2-nitrovinyl)benzene
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-Methoxy-2-(2-nitrovinyl)benzene. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The handling of this compound, a nitrostyrene derivative, necessitates stringent personal protective measures due to its potential hazards, including skin and eye irritation and toxicity upon inhalation or ingestion.[1][2] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Chemical safety goggles | Disposable nitrile or neoprene gloves | Fully buttoned lab coat | N95 or higher-rated dust mask |
| Preparing Solutions | Chemical safety goggles with face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Required if not in a fume hood |
| Running Reactions | Chemical safety goggles with face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Work-up/Extraction | Chemical safety goggles with face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Handling Waste | Chemical safety goggles | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | Not generally required if containers are sealed |
| Spill Cleanup | Chemical safety goggles with face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
II. Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to minimize exposure and prevent accidents. The following diagrams illustrate the procedural steps for donning and doffing PPE and a decision-making guide for selecting the appropriate level of protection.
Experimental Protocol:
-
Preparation: Before handling the compound, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[3]
-
Donning PPE: Follow the donning sequence outlined in Figure 1. Inspect all PPE for damage before use.
-
Handling:
-
For solids, use a spatula or other appropriate tool for transfers to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Conduct all reactions in a certified chemical fume hood with the sash at the lowest practical height.
-
-
Post-Handling:
-
Clean all contaminated glassware and equipment thoroughly. The initial rinse should be collected as hazardous waste.[4]
-
Wipe down the work area with an appropriate decontaminating solution.
-
-
Doffing PPE: Follow the doffing sequence in Figure 1 to prevent cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.
III. Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for hazardous waste.[5]
-
Liquid Waste:
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7][8]
-
Final Disposal: The recommended method for final disposal is high-temperature incineration by a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Spill Management:
In the event of a spill, evacuate the area and prevent access. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[3] For large spills, contact your institution's environmental health and safety department immediately. Always wear appropriate PPE during spill cleanup.
References
- 1. books.rsc.org [books.rsc.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. hmdb.ca [hmdb.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. mtu.edu [mtu.edu]
- 7. echemi.com [echemi.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
